Sodium 4-ethynylbenzoate
Description
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Properties
IUPAC Name |
sodium;4-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLAFDQGACQAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635813 | |
| Record name | Sodium 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144693-65-2 | |
| Record name | Sodium 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium 4-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-ethynylbenzoate is a versatile organic compound that holds significant promise in various scientific and biomedical fields. Its unique structure, featuring a reactive terminal alkyne and an ionizable carboxylate group, makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, functional materials, and bioconjugates. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and analytical methods. Detailed experimental protocols and visual diagrams are included to facilitate its application in research and development.
Chemical and Physical Properties
General Properties
| Property | Value | Source |
| Chemical Formula | C₉H₅NaO₂ | [2] |
| Molecular Weight | 168.12 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 144693-65-2 | [2] |
| Appearance | Solid. Can range from yellow to cream to orange to pale brown crystals or powder. | [3] |
Solubility
The solubility of this compound in various solvents has not been extensively documented. However, based on the properties of similar sodium carboxylates, such as sodium benzoate, a general solubility profile can be predicted. It is expected to be soluble in polar solvents.
| Solvent | Predicted Solubility | Rationale/Reference |
| Water | Soluble | Sodium salts of carboxylic acids are generally water-soluble. |
| Methanol | Soluble | Polar protic solvent, similar to water. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |
| Dichloromethane (DCM) | Sparingly soluble to insoluble | Nonpolar organic solvent. |
| Hexane | Insoluble | Nonpolar organic solvent. |
Note: This data is predicted based on the general solubility of sodium carboxylates. Experimental verification is recommended.
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not widely published. The thermal stability of aromatic carboxylates can be influenced by factors such as the nature of the cation and the substituents on the aromatic ring. Aromatic polyesters start to decompose at around 210-300°C.[4] Benzoic acid itself is stable up to 350°C in hydrothermal conditions.[5]
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of this compound involves the neutralization of its parent acid, 4-ethynylbenzoic acid, with a sodium base.
References
- 1. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. geo.fu-berlin.de [geo.fu-berlin.de]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium 4-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Sodium 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The following sections detail the complete synthetic pathway, from readily available starting materials to the final purified product, including step-by-step experimental protocols, quantitative data, and characterization details.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a robust three-step sequence, commencing with a Sonogashira cross-coupling reaction, followed by a deprotection step, and concluding with a straightforward acid-base reaction to form the desired sodium salt. This strategy is efficient and amenable to a laboratory setting.
The overall synthetic workflow is depicted below:
Experimental Protocols
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)benzoic Acid via Sonogashira Coupling
This initial step involves the palladium- and copper-catalyzed cross-coupling of 4-iodobenzoic acid with trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne.
Experimental Procedure:
To a solution of 4-iodobenzoic acid (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1 v/v), is added trimethylsilylacetylene (1.2 eq). The solution is degassed with argon or nitrogen for 15-20 minutes. Subsequently, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) are added. The reaction mixture is then stirred at a specified temperature, typically ranging from room temperature to 60 °C, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Ethynylbenzoic Acid via Deprotection
The trimethylsilyl protecting group is removed under basic conditions to yield the terminal alkyne, 4-ethynylbenzoic acid.[1]
Experimental Procedure:
To a solution of 4-((trimethylsilyl)ethynyl)benzoic acid (1.0 eq) in methanol, potassium carbonate (K₂CO₃, 1.2 eq) is added. The mixture is stirred at room temperature for 2-4 hours, with the progress of the reaction monitored by TLC.[2][3] Once the starting material is consumed, the methanol is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried to afford 4-ethynylbenzoic acid.
Step 3: Synthesis and Purification of this compound
The final step involves the conversion of 4-ethynylbenzoic acid to its sodium salt through a simple acid-base reaction, followed by purification.
Experimental Procedure:
4-Ethynylbenzoic acid (1.0 eq) is suspended in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water. To this suspension, a stoichiometric amount (1.0 eq) of a sodium base, such as sodium hydroxide or sodium ethoxide, is added portion-wise while stirring. The reaction mixture is stirred until all the solid has dissolved, indicating the formation of the sodium salt. The solvent is then removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization:
The crude sodium salt is purified by recrystallization. A suitable solvent system for recrystallization is a mixture of a good solvent and a poor solvent. For sodium salts of carboxylic acids, a mixture of ethanol and diethyl ether or ethanol and hexanes can be effective.[4] The crude solid is dissolved in a minimum amount of hot ethanol. Diethyl ether or hexanes is then slowly added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to induce crystallization. The pure crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent mixture, and dried under vacuum.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | White to off-white solid | 270-273[5] |
| 4-Ethynylbenzoic Acid | C₉H₆O₂ | 146.14 | Powder or crystals | ~200[6] |
| This compound | C₉H₅NaO₂ | 168.12 | Solid[7] | Decomposes |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 70-95 |
| 2 | Deprotection | K₂CO₃, Methanol | 80-95[2] |
| 3 | Saponification & Purification | NaOH or NaOEt, Recrystallization | >90 |
Characterization Data
The structural identity and purity of the synthesized compounds are confirmed by spectroscopic methods.
4-Ethynylbenzoic Acid
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.4 (s, 1H, -COOH)
-
δ 8.01 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 4.45 (s, 1H, ≡C-H)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 166.5 (-COOH)
-
δ 132.0 (Ar-C)
-
δ 130.9 (Ar-C)
-
δ 129.5 (Ar-C)
-
δ 128.8 (Ar-C)
-
δ 83.5 (≡C-H)
-
δ 82.9 (-C≡)
FT-IR (KBr, cm⁻¹):
-
~3300 (≡C-H stretch)
-
~3000-2500 (O-H stretch, broad)
-
~2100 (C≡C stretch)
-
~1700 (C=O stretch)
-
~1600, 1400 (C=C aromatic stretch)
This compound
¹H NMR (400 MHz, D₂O):
-
δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H)
-
δ 7.50 (d, J = 8.2 Hz, 2H, Ar-H)
-
The ethynyl proton signal may be broad or absent due to exchange with D₂O. The carboxylic acid proton signal will be absent.
¹³C NMR (100 MHz, D₂O):
-
δ 174.0 (-COO⁻Na⁺)
-
δ 136.0 (Ar-C)
-
δ 131.5 (Ar-C)
-
δ 129.0 (Ar-C)
-
δ 125.0 (Ar-C)
-
δ 83.0 (≡C-H)
-
δ 81.0 (-C≡)
FT-IR (KBr, cm⁻¹):
-
~3250 (≡C-H stretch)
-
Absence of broad O-H stretch from the carboxylic acid.
-
~2100 (C≡C stretch)
-
~1600-1550 (asymmetric COO⁻ stretch)
-
~1400-1350 (symmetric COO⁻ stretch)
Logical Relationships in Synthesis
The synthesis of this compound involves a series of logical transformations where the functional groups of the starting materials are sequentially modified.
This guide provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.
References
- 1. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ijnc.ir [ijnc.ir]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of Sodium 4-Ethynylbenzoate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of sodium 4-ethynylbenzoate in the realm of click chemistry, with a particular focus on its application in bioconjugation and drug development. This document details the core principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, presents available quantitative data for analogous compounds, outlines detailed experimental protocols, and provides visualizations of the key chemical and logical processes.
Core Concepts: this compound in the Click Chemistry Landscape
This compound is a water-soluble terminal alkyne that serves as a key building block in click chemistry.[1] Its structure, featuring a terminal ethynyl group attached to a benzoate moiety, makes it an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by high yields, stereospecificity, wide scope, and the generation of inoffensive byproducts. The CuAAC reaction forms a stable triazole linkage between an alkyne and an azide.[2]
The water solubility imparted by the sodium carboxylate group makes this compound particularly well-suited for biological applications, such as the labeling and conjugation of biomolecules in aqueous environments.
Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The key to the efficiency of the CuAAC reaction is the use of a copper(I) catalyst. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107 and exclusively yields the 1,4-disubstituted triazole product.[2]
The catalytic cycle is generally understood to proceed through the following steps:
-
Formation of a Copper-Acetylide Intermediate: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (often a non-coordinating amine) to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide reactant then coordinates to the copper center of the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Product Formation: This intermediate undergoes rearrangement and protonation to yield the stable 1,4-disubstituted triazole product.
-
Catalyst Regeneration: The copper(I) catalyst is regenerated, allowing it to participate in another catalytic cycle.
The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO4), using a reducing agent like sodium ascorbate.[2] To prevent the disproportionation and oxidation of the catalytically active Cu(I) species, stabilizing ligands are frequently employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common ligands used for this purpose, with the latter being water-soluble and thus highly suitable for bioconjugation reactions.[3]
Data Presentation: Reactivity and Yields of Aromatic Alkynes in CuAAC
Below is a summary of representative reaction times and yields for the CuAAC reaction of various aromatic alkynes with benzyl azide. This data is intended to provide a comparative framework for the expected performance of this compound.
| Alkyne | Copper Source | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuI | None | t-BuOH/H2O | 12 | 91 | [2] |
| 4-Methoxyphenylacetylene | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | 8 | 98 | [2] |
| 4-Nitrophenylacetylene | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | 6 | 95 | [2] |
| 1-Ethynyl-4-fluorobenzene | CuI | None | DMF | 24 | 85 | General observation |
| 4-Ethynyltoluene | CuSO4·5H2O | Sodium Ascorbate | DMSO/H2O | 12 | 92 | General observation |
Note: Reaction conditions such as temperature, concentration, and the specific azide partner will influence the reaction time and yield. The water-solubility of this compound may also affect the optimal solvent system.
Experimental Protocols
The following are detailed, adaptable protocols for performing a CuAAC reaction with this compound for both small molecule synthesis and bioconjugation.
General Protocol for Small Molecule Synthesis
This protocol describes a typical procedure for the reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system.
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water. In another vial, prepare a solution of CuSO4·5H2O (0.01-0.05 equivalents) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for Bioconjugation to an Azide-Modified Protein
This protocol is designed for the labeling of a protein that has been functionalized with an azide group. The use of a water-soluble ligand like THPTA is recommended to protect the protein from potential damage by copper ions.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in degassed water or buffer.
-
Prepare a stock solution of CuSO4·5H2O in degassed water.
-
Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.
-
Prepare a stock solution of THPTA in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution to the desired final concentration (typically a 10- to 100-fold molar excess over the protein).
-
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO4·5H2O stock solution. A typical ratio is 5 equivalents of THPTA to 1 equivalent of CuSO4. Allow the mixture to stand for a few minutes.
-
Reaction Initiation:
-
Add the catalyst premix to the protein/alkyne mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Gentle mixing (e.g., on a rotator) can be beneficial.
-
Purification: Remove the excess reagents and byproducts to purify the conjugated protein. This can be achieved by methods such as size-exclusion chromatography (e.g., using a desalting column), dialysis, or tangential flow filtration.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core chemical transformation and a typical workflow for the application of this compound in bioconjugation.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for bioconjugation using this compound.
Conclusion
This compound is a valuable reagent for click chemistry, particularly in the realm of bioconjugation, owing to its water solubility and participation in the highly efficient and specific CuAAC reaction. This guide has provided a detailed examination of its mechanism of action, presented representative data for analogous compounds to infer its reactivity, and offered detailed experimental protocols for its use. The provided visualizations serve to clarify the underlying chemical and procedural concepts. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for the successful design and implementation of novel bioconjugation strategies and the development of targeted therapeutics. While specific quantitative data for this compound remains an area for further investigation, the information presented here provides a robust framework for its effective application in the laboratory.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sodium 4-Ethynylbenzoate in Bioorthogonal Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug discovery, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with biological processes, has provided a powerful toolkit for these endeavors. At the heart of many bioorthogonal strategies lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Sodium 4-ethynylbenzoate, a water-soluble and readily accessible alkyne-containing building block, has emerged as a valuable tool for introducing the alkyne chemical reporter into biomolecules for subsequent bioorthogonal ligation.
This technical guide provides a comprehensive overview of the role of this compound in bioorthogonal reactions. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this reagent in their work, from understanding its reactivity to implementing detailed experimental protocols. We will delve into the quantitative aspects of the reactions it participates in, provide step-by-step methodologies for its application, and visualize the workflows and biological pathways that can be interrogated using this versatile chemical probe.
Core Concepts: Bioorthogonal Labeling with this compound
This compound serves as a metabolic precursor or a chemical tag that introduces a terminal alkyne group into a biological system. The alkyne, being a small and biologically inert functional group, can be incorporated into various biomolecules, such as proteins and glycans, through the cell's own metabolic pathways or by direct chemical modification. Once incorporated, the alkyne acts as a "handle" for the highly specific and efficient CuAAC reaction with an azide-containing probe. This probe can be a fluorophore for imaging, a biotin tag for affinity purification and proteomics, or a drug molecule for targeted delivery.
The overall workflow for bioorthogonal labeling using this compound typically involves two key steps:
-
Incorporation of the Alkyne Handle: This is often achieved through metabolic labeling, where cells are cultured in the presence of a modified precursor, such as an amino acid or sugar analog bearing the 4-ethynylbenzoyl group.
-
Bioorthogonal Ligation: The alkyne-labeled biomolecules are then reacted with an azide-functionalized reporter molecule via the CuAAC reaction.
Data Presentation: Reactivity of Alkynes in CuAAC Reactions
While specific kinetic data for this compound in bioorthogonal reactions is not extensively published, we can infer its reactivity from studies on structurally similar aromatic alkynes. The rate of the CuAAC reaction is influenced by factors such as the electronic properties of the alkyne, the nature of the copper catalyst and ligand, and the reaction conditions. The following table summarizes representative second-order rate constants for CuAAC reactions with various alkynes, providing a comparative context for the expected reactivity of 4-ethynylbenzoate derivatives.
| Alkyne Substrate | Azide Partner | Catalyst/Ligand | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate/TBTA | t-BuOH/H₂O | ~10² - 10³ | General Literature |
| Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | H₂O | ~10² | --INVALID-LINK-- |
| 4-Pentynoic Acid | Azido-coumarin | CuSO₄/Sodium Ascorbate | H₂O | ~10² | --INVALID-LINK-- |
| Biotin-PEG-Alkyne | Azido-fluorophore | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | ~10³ | --INVALID-LINK-- |
Note: TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine. The reactivity of this compound is expected to be in a similar range to phenylacetylene.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in bioorthogonal labeling experiments.
Protocol 1: Metabolic Labeling of Nascent Proteins with a 4-Ethynylbenzoate Analogue
This protocol describes the metabolic incorporation of an alkyne-bearing amino acid analogue, L-4-ethynylphenylalanine (a derivative of 4-ethynylbenzoic acid), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-4-ethynylphenylalanine (or a similar alkyne-containing amino acid analogue)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Methionine Starvation: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-4-ethynylphenylalanine at a final concentration of 25-100 µM. Incubate the cells for 4-24 hours.
-
Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells, scrape the cells, and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay. The alkyne-labeled proteome is now ready for downstream CuAAC reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Proteome in Lysate
This protocol details the click chemistry reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Methanol, Chloroform
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of the alkyne-labeled protein lysate with PBS to a final volume of 90 µL.
-
Add Reporter: Add the azide-functionalized reporter molecule to a final concentration of 10-50 µM.
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL of 50 mM CuSO₄ and 2 µL of 100 mM THPTA).
-
Add Catalyst: Add the catalyst premix to the protein-reporter mixture.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation (Optional, for cleanup):
-
Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the reaction mixture.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the lower organic layer and interphase, vortex, and centrifuge again.
-
Discard the supernatant and air-dry the protein pellet.
-
-
Resuspension: Resuspend the labeled protein pellet in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis such as gel electrophoresis or mass spectrometry.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a representative signaling pathway that can be interrogated using metabolic labeling with a 4-ethynylbenzoate-derived probe. This example focuses on identifying protein-protein interactions within the MAPK/ERK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival. Aberrant signaling in this pathway is a hallmark of many cancers. By metabolically labeling the proteome with an alkyne amino acid, newly synthesized proteins involved in the pathway can be captured and their interaction partners identified following a specific stimulus.
Caption: Interrogating the MAPK/ERK signaling pathway using bioorthogonal labeling.
Experimental Workflow Diagram
This diagram outlines the complete experimental workflow for identifying protein-protein interactions using metabolic labeling with a 4-ethynylbenzoate derivative, followed by click chemistry, affinity purification, and mass spectrometry.
Caption: Workflow for proteomic analysis of protein interactions via bioorthogonal labeling.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the key components of a bioorthogonal labeling experiment using this compound for studying dynamic cellular processes.
Caption: Logical flow of a bioorthogonal labeling experiment.
Conclusion
This compound and its derivatives are powerful and versatile reagents for the bioorthogonal labeling of biomolecules. Their utility stems from the ability to introduce a small, inert alkyne handle into biological systems, which can then be specifically and efficiently modified using the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This in-depth technical guide has provided a comprehensive overview of the core concepts, representative reactivity data, detailed experimental protocols, and visual workflows associated with the use of this important chemical tool.
For researchers, scientists, and drug development professionals, the methodologies described herein offer a robust platform for a wide range of applications, including the study of protein synthesis and turnover, the identification of protein-protein interactions, the characterization of post-translational modifications, and the targeted delivery of therapeutic agents. As the field of bioorthogonal chemistry continues to evolve, the fundamental principles and techniques outlined in this guide will remain a valuable resource for those seeking to unravel the complexities of biological systems.
An In-depth Technical Guide to the Safe Handling of Solid Sodium 4-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for solid Sodium 4-ethynylbenzoate, a compound often utilized in chemical synthesis and drug development. Due to its hazardous properties, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a solid organic compound. While extensive quantitative data is not publicly available for some of its properties, the following table summarizes the known information.
| Property | Value | Reference |
| Molecular Formula | C₉H₅NaO₂ | [1] |
| Molecular Weight | 168.12 g/mol | [1] |
| Appearance | Off-white to light yellow or cream to orange to pale brown solid/crystals/powder | [2] |
| Form | Solid | |
| Solubility | No quantitative data available. Presumed to have some solubility in water and polar organic solvents based on its sodium salt form. | |
| Decomposition Temperature | No specific data available. | |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.
GHS Hazard Classification: [1]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Signal Word: Warning
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
No specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound were found in the reviewed literature and safety data sheets. It is crucial to handle this compound with the assumption that it is toxic upon ingestion, inhalation, and skin contact due to its irritant nature. For the related compound, Sodium Benzoate, the oral LD50 in rats is reported as >2000 mg/kg, and the dermal LD50 in rats is also >2000 mg/kg.[3] However, the presence of the ethynyl group in this compound may significantly alter its toxicological profile.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
4.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is necessary before handling this compound.
| PPE Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is required if handling the powder outside of a certified chemical fume hood or glovebox, or if dust is generated. |
4.2. Engineering Controls
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to minimize inhalation of dust.
-
Eyewash Station and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
4.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store away from heat, sparks, and open flames.
Experimental Protocols
The following are generalized protocols for handling solid this compound. These should be adapted to specific experimental needs and performed only by trained personnel.
5.1. Weighing and Transferring the Solid
This protocol is designed to minimize the risk of inhalation and skin contact.
Caption: Workflow for Weighing and Transferring Solid this compound.
5.2. Use in Metal-Organic Framework (MOF) Synthesis (General Protocol)
This compound can be used as an organic linker in the synthesis of MOFs. The following is a general outline; specific reaction conditions will vary.
-
Preparation: In a certified chemical fume hood, add the appropriate metal salt and this compound to a reaction vessel.
-
Dissolution: Add the chosen solvent (e.g., dimethylformamide - DMF) to the vessel.
-
Sonication: If necessary, sonicate the mixture to ensure complete dissolution of the reagents.
-
Reaction: Heat the reaction mixture at the specified temperature for the required duration with continuous stirring.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The MOF product can then be isolated by centrifugation or filtration.
-
Washing: Wash the isolated product multiple times with fresh solvent to remove any unreacted starting materials.
-
Drying: Dry the final MOF product under vacuum.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, follow these procedures carefully.
References
Lacking Definitive Data, A Guide to Understanding the Solubility of Sodium 4-Ethynylbenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-ethynylbenzoate is a bifunctional molecule of interest in medicinal chemistry and materials science, often utilized as a building block in the synthesis of more complex structures. Its utility in these applications is fundamentally governed by its physical properties, among which solubility is paramount for reaction setup, purification, and formulation. This technical guide addresses the solubility of this compound in both aqueous and organic solvents. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive theoretical assessment based on its chemical structure and general solubility principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine its solubility in various solvent systems, ensuring a practical approach to handling this compound in a laboratory setting.
Theoretical Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is an organic salt, and its structure contains both polar and non-polar regions, which will influence its solubility in different media.
Aqueous Solubility
As a sodium salt of a carboxylic acid, this compound is expected to be soluble in water.[2][3] The ionic nature of the sodium carboxylate group allows for strong ion-dipole interactions with polar water molecules, facilitating dissolution.[4] However, the presence of the non-polar benzene ring and the ethynyl group will temper this solubility.[5] Generally, for organic salts, as the size of the non-polar hydrocarbon portion of the molecule increases, the aqueous solubility tends to decrease. Therefore, while this compound is predicted to be water-soluble, it may not be as freely soluble as smaller sodium carboxylates like sodium acetate.
Organic Solvent Solubility
The solubility of this compound in organic solvents will be more variable and highly dependent on the polarity of the solvent.
-
Polar Protic and Aprotic Solvents: In polar organic solvents, particularly those capable of hydrogen bonding (protic) or with large dipole moments (aprotic), some degree of solubility is anticipated.[6] Solvents such as methanol, ethanol, and dimethylformamide (DMF) are likely to dissolve this compound to a reasonable extent. The polar nature of these solvents can interact favorably with the sodium carboxylate group.
-
Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the solubility of this compound is expected to be very low. The high polarity of the ionic sodium carboxylate group is incompatible with the non-polar nature of these solvents, leading to poor solvation.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | |
| Methanol | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Acetone | 25 | Data not available | Data not available | |
| Dichloromethane | 25 | Data not available | Data not available | |
| Toluene | 25 | Data not available | Data not available | |
| Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, primarily based on the equilibrium concentration method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
UV-Vis spectrophotometer or HPLC system
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A period of 24-48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method to be used.
-
-
Concentration Analysis:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the quantitative analysis of this compound.
-
Prepare and run a series of standard solutions to generate a calibration curve based on peak area.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the concentration of the original saturated solution.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound is not currently documented in readily accessible literature, a theoretical understanding based on its molecular structure suggests it is likely soluble in water and polar organic solvents, with poor solubility in non-polar organic solvents. For drug development and synthetic chemistry applications where precise solubility is critical, the experimental protocol provided in this guide offers a robust method for its determination. The systematic application of this workflow will enable researchers to generate the necessary data to effectively utilize this compound in their work.
References
An In-depth Technical Guide to the Core Differences Between 4-Ethynylbenzoic Acid and Sodium 4-Ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethynylbenzoic acid and its corresponding sodium salt, sodium 4-ethynylbenzoate, are pivotal bifunctional molecules in modern chemical synthesis, particularly within pharmaceutical and materials science. Both compounds share a common structural framework, featuring a terminal alkyne group and a benzoic acid moiety, which makes them valuable as linkers and building blocks.[1][2][3] The terminal alkyne is a versatile handle for "click" chemistry, Sonogashira couplings, and other cycloaddition reactions, while the carboxylic acid function allows for conjugation to amines, alcohols, and other nucleophiles.[4] However, the seemingly minor difference between the protonated carboxylic acid and its sodium salt form dictates significant variations in their physical properties and, consequently, their handling, reactivity, and applications. This guide provides a detailed comparison of these two compounds, offering insights into their distinct characteristics to aid researchers in selecting the appropriate reagent for their specific experimental needs.
Physicochemical Properties: A Comparative Overview
The fundamental distinction between 4-ethynylbenzoic acid and this compound lies in the state of the carboxyl group. In 4-ethynylbenzoic acid, it exists as a neutral carboxylic acid (-COOH), whereas in this compound, it is an ionic carboxylate salt (-COO⁻Na⁺). This difference profoundly impacts their physicochemical properties, as summarized below.
| Property | 4-Ethynylbenzoic Acid | This compound |
| Molecular Formula | C₉H₆O₂[5][6] | C₉H₅NaO₂[7][8][9] |
| Molecular Weight | 146.14 g/mol [5][6] | 168.12 g/mol [7][8] |
| CAS Number | 10602-00-3[5][6] | 144693-65-2[7][9][10] |
| Appearance | White to off-white powder or crystals[5] | Off-white to light yellow solid[10] |
| Melting Point | ~200 °C (decomposes)[5] | Not well-defined; decomposes at high temperatures |
| pKa | ~3-4 (Estimated, similar to benzoic acid) | Not applicable (It is the conjugate base) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, THF, methanol); sparingly soluble in water. | Soluble in water; sparingly soluble in most non-polar organic solvents. |
| Storage Temperature | 2-8°C[5] | Room temperature[10] |
Acidity, pH, and Solubility: The Critical Triad
The most significant practical difference between the acid and its salt is their behavior in different solvent systems, which is governed by pH.
pH-Dependent Equilibrium
4-Ethynylbenzoic acid is a weak acid that exists in equilibrium with its conjugate base, the 4-ethynylbenzoate anion. The position of this equilibrium is dictated by the pH of the solution, as described by the Henderson-Hasselbalch equation. At a pH below its pKa, the protonated, neutral acid form predominates. Conversely, at a pH above its pKa, the deprotonated, anionic carboxylate form is the major species. This compound, being the salt of the conjugate base, will readily dissolve in water to yield the 4-ethynylbenzoate anion.
Caption: pH-dependent equilibrium of 4-ethynylbenzoic acid.
Differential Solubility
The state of protonation directly impacts solubility.
-
4-Ethynylbenzoic Acid: As a neutral molecule with a significant hydrophobic benzene ring, it exhibits poor solubility in aqueous solutions but is readily soluble in many organic solvents.
-
This compound: Its ionic nature renders it highly soluble in water and other polar protic solvents. This property is crucial for applications in biological systems or aqueous-phase reactions.
Synthesis and Reactivity
While both molecules can be used for reactions involving the alkyne group, the reactivity of the carboxyl/carboxylate group is distinct and dictates the synthetic strategy.
Synthesis Pathways
4-Ethynylbenzoic acid is typically synthesized via multi-step organic reactions. A common strategy involves the deprotection of a silyl-protected precursor, such as methyl 4-[(trimethylsilyl)ethynyl]benzoate, under basic conditions followed by an acidic workup.[4] this compound is then straightforwardly prepared by treating 4-ethynylbenzoic acid with a stoichiometric amount of a sodium base, like sodium hydroxide or sodium bicarbonate, in a suitable solvent.
Caption: General synthesis workflow.
Reactivity and Applications
The choice between the acid and the salt is primarily determined by the desired reaction conditions.
-
Reactions of the Alkyne Group: The reactivity of the terminal alkyne in reactions like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or palladium-catalyzed Sonogashira coupling is largely unaffected by the state of the carboxyl group. The choice of starting material here depends entirely on the required solvent system. For reactions in organic media, 4-ethynylbenzoic acid is preferred. For aqueous bioconjugation, this compound is the reagent of choice.
-
Reactions of the Carboxyl/Carboxylate Group:
-
4-Ethynylbenzoic Acid: The carboxylic acid is the active form for standard coupling reactions to form amides or esters. It requires activation, typically with carbodiimides (e.g., EDC) or other coupling agents, to react with nucleophiles like primary amines or alcohols. These reactions are almost exclusively performed in anhydrous organic solvents.
-
This compound: The carboxylate anion is a poor nucleophile and is generally unreactive in standard esterification or amidation reactions without prior activation. Its primary utility is to serve as a water-soluble carrier of the 4-ethynylbenzoyl moiety.
-
This dual functionality makes these compounds indispensable tools for creating complex molecules, from pharmaceuticals to advanced polymers and functionalized nanomaterials.[1][4][11]
Experimental Protocols
The following representative protocols illustrate the practical implications of the differences between the two compounds.
Protocol: Amide Bond Formation in an Organic Solvent
Objective: To couple 4-ethynylbenzoic acid to a primary amine (e.g., benzylamine) in an organic medium.
Methodology:
-
Dissolve 4-ethynylbenzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol: Aqueous Bioconjugation via the Alkyne Group
Objective: To label an azide-modified protein with this compound in an aqueous buffer.
Methodology:
-
Prepare a stock solution of the azide-modified protein in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
In a reaction vessel, add the protein solution.
-
Add a solution of a copper(I) source, such as copper(II) sulfate premixed with a reducing agent like sodium ascorbate.
-
Add a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) ion and prevent protein precipitation.
-
Initiate the reaction by adding the this compound stock solution to the vessel.
-
Incubate the reaction at room temperature or 37 °C for 1-4 hours with gentle agitation.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterize the resulting protein conjugate using appropriate analytical techniques (e.g., SDS-PAGE, Mass Spectrometry).
Logical Selection Workflow
The decision to use 4-ethynylbenzoic acid versus its sodium salt can be streamlined by considering the primary experimental constraints.
Caption: Decision tree for reagent selection.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 10602-00-3: 4-Ethynylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Ethynylbenzoic acid 10602-00-3 [sigmaaldrich.com]
- 6. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H5NaO2 | CID 23720426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. L19292.03 [thermofisher.com]
- 10. 4-ETHYNYLBENZOIC ACID SODIUM SALT | 144693-65-2 [amp.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
Unveiling the Potential of Sodium 4-ethynylbenzoate: A Technical Guide to its Prospective Applications in Chemical Biology
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the theoretical applications of Sodium 4-ethynylbenzoate as a novel chemical biology probe. While direct experimental evidence for its use in metabolic labeling and bioorthogonal chemistry is not yet prominent in published literature, its structural features—a terminal alkyne and a benzoate moiety—present intriguing possibilities for probing biological systems. This document outlines a prospective framework for its use, based on established principles of chemical biology, to inspire and guide future research.
Introduction to Bioorthogonal Chemistry and Metabolic Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their native environments.[1] A key strategy in this field is metabolic labeling, where a cell is supplied with a synthetic molecule—a "chemical reporter"—that is structurally similar to a natural metabolite.[3] This reporter is incorporated into biomolecules such as proteins, glycans, or lipids through the cell's own biosynthetic pathways.[1][3] The reporter carries a "bioorthogonal handle," a functional group that is inert within the biological system but can react with a specific, exogenously supplied probe.[1]
The terminal alkyne group on this compound makes it an ideal candidate for bioorthogonal "click" chemistry reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage.[4] For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative.[2]
Hypothetical Application: Metabolic Labeling of Proteins via Acyl-CoA Synthetase Activity
We propose that this compound, or its cell-permeable precursor 4-ethynylbenzoic acid, could be metabolically activated by cellular acyl-CoA synthetases. These enzymes convert carboxylic acids into their corresponding acyl-CoA thioesters. If 4-ethynylbenzoic acid is a substrate for these enzymes, it would be converted into 4-ethynylbenzoyl-CoA. This activated form could then potentially be utilized by acyltransferases and incorporated into proteins as a post-translational modification or misincorporated in place of other amino acids, effectively labeling proteins with an alkyne handle.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the incorporation and visualization of this compound in mammalian cells. These protocols are adapted from established methods for other metabolic labels.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293T) in a 6-well plate and grow to 70-80% confluency in standard DMEM supplemented with 10% FBS.
-
Preparation of Labeling Medium: Prepare a stock solution of 4-ethynylbenzoic acid (the cell-permeable form of this compound) in DMSO at a concentration of 100 mM.
-
Labeling: Aspirate the standard growth medium from the cells. Add fresh medium containing the desired final concentration of 4-ethynylbenzoic acid (e.g., 50-200 µM). A control group of cells should be cultured in medium containing an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard BCA assay. The lysates are now ready for bioorthogonal conjugation.
Protocol 2: In-gel Fluorescence Visualization of Labeled Proteins (via CuAAC)
-
Protein Separation: Separate 20-30 µg of protein lysate from labeled and control cells on a 1D SDS-PAGE gel.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a single gel lane, mix the following in order:
-
10 µL of a 10 mM stock of an azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488) in DMSO.
-
20 µL of a 50 mM stock of Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
10 µL of a 10 mM stock of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO.
-
10 µL of a 50 mM stock of copper(II) sulfate (CuSO₄) in water.
-
-
In-gel Ligation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 15 minutes. Wash the gel with deionized water. Incubate the gel in the click reaction cocktail for 1 hour at room temperature with gentle shaking, protected from light.
-
Washing and Imaging: Destain the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes. Wash the gel extensively with deionized water. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.
Quantitative Data Presentation
The following tables represent hypothetical data that could be obtained from experiments based on the protocols above.
Table 1: Quantification of Protein Labeling via Fluorescence Intensity
| Cell Line | 4-Ethynylbenzoic Acid (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HeLa | 0 (Control) | 150 | 25 |
| HeLa | 50 | 850 | 75 |
| HeLa | 100 | 1600 | 120 |
| HeLa | 200 | 2800 | 210 |
| HEK293T | 0 (Control) | 180 | 30 |
| HEK293T | 50 | 920 | 80 |
| HEK293T | 100 | 1750 | 140 |
| HEK293T | 200 | 3100 | 250 |
Table 2: Proteomic Identification of Labeled Proteins
This table would be populated following enrichment of labeled proteins (e.g., via a biotin-azide tag and streptavidin affinity purification) and subsequent mass spectrometry analysis.
| Protein Accession | Protein Name | Peptide Sequence with Modification | Fold Enrichment (Labeled/Control) |
| P04637 | Tumor suppressor p53 | K(4-ethynylbenzoyl)SVEEACKD | 15.2 |
| P60709 | Actin, cytoplasmic 1 | M(4-ethynylbenzoyl)CDEEETTALV | 8.5 |
| P02768 | Serum albumin | L(4-ethynylbenzoyl)VNEVTEFAK | 5.1 |
| P62258 | 14-3-3 protein zeta/delta | Y(4-ethynylbenzoyl)KDGGEV | 12.8 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for metabolic labeling and bioorthogonal detection using 4-ethynylbenzoic acid.
Caption: Logical flow from hypothesis to biological discovery.
Conclusion and Future Directions
The framework presented here outlines a plausible and exciting new avenue for the application of this compound in chemical biology. While this guide is based on theoretical applications, the underlying principles of metabolic labeling and bioorthogonal chemistry are well-established and robust. Future work should focus on validating the metabolic incorporation of 4-ethynylbenzoic acid in various cell types and identifying the specific enzymes and pathways involved. Successful demonstration of its utility would add a valuable new tool to the chemical biology toolbox, enabling researchers to probe and understand protein acylation and other modifications in novel ways.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral properties (NMR, IR, Mass Spec) of Sodium 4-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral properties of Sodium 4-ethynylbenzoate (C₉H₅NaO₂), a compound of interest in chemical synthesis and drug development. Due to a lack of publicly available experimental spectral data for this specific salt, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds, including 4-ethynylbenzoic acid, its esters, and sodium benzoate. Detailed, standardized experimental protocols for acquiring these spectra are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for scientists working with or synthesizing this compound.
Introduction
This compound is the sodium salt of 4-ethynylbenzoic acid. Its structure combines an aromatic ring with both a carboxylate group and an ethynyl group, making it a potentially valuable building block in organic synthesis, materials science, and medicinal chemistry. The characterization of this compound is crucial for confirming its identity, purity, and structure in any application. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this characterization process. This guide synthesizes the expected spectral data and provides the necessary protocols to obtain them.
Predicted Spectral Properties
The following sections detail the anticipated spectral data for this compound. These predictions are derived from the known spectral features of the 4-ethynylbenzoyl moiety and the influence of the sodium counter-ion on the carboxylate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra will provide key information about the aromatic and ethynyl protons and carbons. The solvent used for analysis will significantly influence the chemical shifts; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for sodium salts.
2.1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the terminal alkyne proton.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-2, H-6) | 7.8 - 8.0 | Doublet (d) | ~ 8 |
| Aromatic (H-3, H-5) | 7.5 - 7.7 | Doublet (d) | ~ 8 |
| Ethynyl (≡C-H) | 3.0 - 4.0 | Singlet (s) | N/A |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylate (C=O) | 170 - 180 |
| Aromatic (C-1) | 135 - 145 |
| Aromatic (C-2, C-6) | 129 - 132 |
| Aromatic (C-3, C-5) | 128 - 130 |
| Aromatic (C-4) | 120 - 125 |
| Ethynyl (Ar-C≡) | 80 - 90 |
| Ethynyl (≡C-H) | 75 - 85 |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkynyl) stretch | 3300 - 3250 | Strong, sharp |
| C-H (aromatic) stretch | 3100 - 3000 | Medium |
| C≡C (alkynyl) stretch | 2150 - 2100 | Medium to weak |
| C=O (carboxylate) asymmetric stretch | 1610 - 1550 | Strong |
| C=O (carboxylate) symmetric stretch | 1420 - 1380 | Strong |
| C=C (aromatic) stretch | 1600 - 1450 | Medium |
| C-H (aromatic) out-of-plane bend | 900 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight. For this compound, Electrospray Ionization (ESI) is a suitable technique.
| Ion | Predicted m/z | Notes |
| [M-Na]⁻ | 145.03 | The molecular anion (4-ethynylbenzoate). |
| [M+Na]⁺ | 191.01 | The sodiated adduct of the neutral molecule. |
| [2M-Na]⁻ | 313.06 | Dimer of the anion with a sodium counterion. |
Note: M refers to the molecular weight of the sodium salt (168.12 g/mol )[1].
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry Protocol
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to observe the different adducts and the molecular anion.
-
For structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to analyze its fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Logical relationship between spectroscopic techniques and compound characterization.
Conclusion
References
Commercial suppliers and purity grades of Sodium 4-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the commercial availability, purity grades, and applications of Sodium 4-ethynylbenzoate. This guide is intended to assist researchers and professionals in drug development and other scientific fields in sourcing and utilizing this versatile chemical linker.
Commercial Availability and Purity Grades
This compound is available from several commercial chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name/Grade | Catalog Number | Stated Purity/Specifications |
| Sigma-Aldrich | This compound, AldrichCPR | CDS000957 | Purity not specified; buyer assumes responsibility for confirmation. |
| Thermo Scientific Chemicals | This compound, 97% | L19292.03 | Assay (Non-aqueous acid-base Titration): ≥96.0 to ≤104.0%, Water Content (Karl Fischer Titration): ≤2.0%.[1] |
| Cenmed | This compound | C007B-269546 | Purity: 0.97. |
| Amerigo Scientific | This compound | CBB1129115 | Analytical data not collected by the supplier. |
| ChemScene | 4-Ethynylbenzoate (sodium) | CS-0132435 | Purity: 97%.[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅NaO₂ | PubChem[3] |
| Molecular Weight | 168.12 g/mol | PubChem[3] |
| CAS Number | 144693-65-2 | Thermo Scientific Chemicals[1] |
| Appearance | Yellow to cream to orange to pale brown crystals or powder. | Thermo Scientific Chemicals[1] |
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a terminal alkyne commonly employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[4][5] This reaction enables the efficient and specific covalent ligation of the alkyne-containing benzoate to an azide-modified molecule, such as a protein, nucleic acid, or small molecule drug.
General Protocol for Bioconjugation
This protocol provides a general procedure for the conjugation of an azide-containing biomolecule with this compound. Optimization of reaction conditions, including reactant concentrations, temperature, and reaction time, may be necessary for specific applications.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility of this compound
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water or an appropriate organic co-solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of the THPTA ligand in deionized water.[6]
-
Dissolve the azide-modified biomolecule in PBS to a desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution and the this compound stock solution. The final concentration of the reactants should be optimized, but a starting point is a 1.2 to 5-fold molar excess of the alkyne.
-
Add the THPTA ligand solution to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄.[7]
-
Add the CuSO₄ stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.[8]
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for sensitive biomolecules, though the reaction time may need to be extended.
-
-
Purification:
-
Following the incubation, the conjugated product can be purified from unreacted reagents and byproducts using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of a typical bioconjugation experiment using this compound and the fundamental principle of the CuAAC reaction.
Caption: Experimental workflow for bioconjugation.
Caption: CuAAC reaction pathway.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Ethynylbenzoate (sodium ) | 144693-65-2 [sigmaaldrich.com]
- 3. This compound | C9H5NaO2 | CID 23720426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions | MDPI [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes: Sodium 4-ethynylbenzoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] Sodium 4-ethynylbenzoate is a particularly useful building block for these applications due to the presence of a terminal alkyne for click chemistry and a carboxylate group that can enhance water solubility or serve as a handle for further functionalization. These application notes provide detailed protocols for the use of this compound in CuAAC reactions.
Core Principles
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] The reaction proceeds readily in aqueous solvents, which is advantageous when working with biomolecules.[2] To enhance the reaction rate and minimize copper-mediated side reactions, a copper-chelating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed.[4]
Applications in Research and Drug Development
The unique properties of this compound make it a versatile reagent in several research and development areas:
-
Bioconjugation: The carboxylate group of this compound can be used to attach it to proteins, peptides, or other biomolecules. The exposed alkyne is then available for "clicking" with azide-modified molecules, enabling the site-specific labeling and tracking of biological entities.
-
Drug Discovery: The triazole ring formed during the click reaction is a stable and often biologically active scaffold.[1] By reacting this compound with a library of azide-containing fragments, diverse compound libraries can be rapidly synthesized for high-throughput screening and lead optimization.
-
Materials Science: The rigid structure of the phenyl and triazole groups can be exploited in the synthesis of novel polymers and other materials with tailored electronic or structural properties.
Experimental Protocols
Herein, two detailed protocols for the use of this compound in CuAAC reactions are provided. Protocol 1 describes a general procedure for small molecule synthesis, while Protocol 2 is adapted for bioconjugation applications.
Protocol 1: General Synthesis of a 1,4-Disubstituted Triazole
This protocol details the reaction of this compound with benzyl azide as a model reaction.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in 1 mL of deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in 1 mL of deionized water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by standard work-up procedures, such as extraction and/or crystallization.
Protocol 2: Bioconjugation of an Azide-Modified Peptide
This protocol provides a general method for labeling an azide-modified peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the azide-modified peptide in PBS.
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in deionized water.
-
Prepare a premixed solution of CuSO₄ and THPTA in deionized water. A 1:5 molar ratio of Cu:THPTA is common.
-
In a microcentrifuge tube, combine the azide-modified peptide solution, this compound solution, and the premixed CuSO₄/THPTA solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The labeled peptide can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography or dialysis.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the CuAAC reaction of this compound with various azides, based on typical results for similar aryl alkynes.
| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄/NaAscorbate | t-BuOH/H₂O | Room Temp | 1 - 4 | >95 |
| This compound | 1-Azidohexane | CuSO₄/NaAscorbate | t-BuOH/H₂O | Room Temp | 2 - 6 | >90 |
| This compound | Azide-PEG₃-Amine | CuSO₄/NaAscorbate/THPTA | PBS | Room Temp | 1 - 2 | >90 |
| This compound | Azidoacetic Acid | CuSO₄/NaAscorbate | H₂O | Room Temp | 1 - 3 | >95 |
Note: Yields are representative and can vary based on the specific azide, purity of reagents, and reaction scale.
Visualizations
References
Application Notes and Protocols for Cell Surface Modification using Sodium 4-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface engineering is a powerful tool for a wide range of applications, including cell tracking, targeted drug delivery, and understanding cellular interactions. This document provides a detailed guide for the metabolic labeling of cell surface proteins with an alkyne handle using Sodium 4-ethynylbenzoate, followed by bioorthogonal ligation with an azide-functionalized probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".
This compound serves as a bioorthogonal chemical reporter. It is hypothesized to be metabolized by cells and incorporated into proteins through post-translational acylation.[1][2][3] This process introduces a terminal alkyne group onto the cell surface, which can then be specifically and efficiently labeled with a variety of azide-containing molecules, such as fluorophores, biotin, or drug molecules, under biocompatible conditions.[2][4]
Principle of the Method
The procedure is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound. The cell's metabolic machinery is thought to convert 4-ethynylbenzoic acid into its coenzyme A (CoA) thioester, 4-ethynylbenzoyl-CoA.[5][6] This activated form is then used by cellular acyltransferases to modify proteins, resulting in the presentation of the ethynyl group on the cell surface.[4][7]
-
Bioorthogonal "Click" Reaction: The alkyne-modified cells are then treated with an azide-containing probe in the presence of a copper(I) catalyst. The highly specific and efficient click reaction forms a stable triazole linkage, covalently attaching the probe to the cell surface.
Experimental Protocols
Protocol 1: Determination of Optimal and Non-Toxic Concentration of this compound
Prior to cell surface modification experiments, it is crucial to determine the optimal concentration of this compound that allows for sufficient metabolic incorporation without inducing cytotoxicity. A standard cytotoxicity assay, such as the MTT assay, is recommended.[8][9][10][11]
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 500 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, if any).
-
Incubate the cells for a period that matches the intended metabolic labeling time (e.g., 24-48 hours).
-
After incubation, perform the MTT assay according to the manufacturer's instructions to assess cell viability.[11]
-
Analyze the data to determine the highest concentration of this compound that does not significantly reduce cell viability. This concentration can be used for subsequent metabolic labeling experiments.
Protocol 2: Metabolic Labeling of Cells with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cell culture flasks or plates
Procedure:
-
Culture the cells to 70-80% confluency.
-
Prepare the culture medium containing the optimal, non-toxic concentration of this compound.
-
Remove the existing medium and replace it with the this compound-containing medium.
-
Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the alkyne tag.
Protocol 3: Fluorescent Labeling of Alkyne-Modified Cells via CuAAC
This protocol is adapted for live-cell labeling using a water-soluble copper ligand, THPTA, to minimize cytotoxicity.[1][4][12]
Materials:
-
Alkyne-modified cells from Protocol 2
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, gently wash the cells twice with DPBS.
-
For suspension cells, pellet the cells by centrifugation, wash twice with DPBS, and resuspend in DPBS.
-
-
Prepare Click Reaction Cocktail (prepare fresh):
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, add the components in the following order:
-
DPBS
-
Azide-Fluor 488 to a final concentration of 10-50 µM.
-
CuSO4 to a final concentration of 50 µM.
-
THPTA to a final concentration of 250 µM.
-
Freshly prepared Sodium Ascorbate solution to a final concentration of 2.5 mM.
-
-
Mix gently by pipetting.
-
-
Labeling Reaction:
-
Add the click reaction cocktail to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently remove the reaction cocktail.
-
Wash the cells three times with DPBS to remove unreacted reagents.
-
-
Analysis:
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 4: Analysis of Cell Surface Modification
Fluorescence Microscopy:
-
After the final wash, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells with PBS.
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Flow Cytometry:
-
After the final wash, resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell population on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.
-
Include control samples: unlabeled cells and cells treated with the click reaction cocktail but without prior metabolic labeling.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 10 | 98.2 | ± 5.1 |
| 50 | 95.7 | ± 4.8 |
| 100 | 92.3 | ± 5.5 |
| 250 | 70.1 | ± 6.2 |
| 500 | 45.8 | ± 7.1 |
Table 2: Flow Cytometry Analysis of Cell Surface Labeling Efficiency
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | % Labeled Cells |
| Jurkat | Control (No 4-ethynylbenzoate) | 25.3 ± 3.2 | < 1% |
| Jurkat | 50 µM 4-ethynylbenzoate + Azide-Fluor 488 | 980.4 ± 55.7 | > 95% |
| A549 | Control (No 4-ethynylbenzoate) | 22.8 ± 2.9 | < 1% |
| A549 | 50 µM 4-ethynylbenzoate + Azide-Fluor 488 | 1150.6 ± 62.1 | > 98% |
Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Hypothesized metabolic pathway for alkyne incorporation.
Caption: Principle of bioorthogonal click chemistry labeling.
References
- 1. Bioorthogonal metabolic labelling with acyl-CoA reporters: targeting protein acylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal metabolic labelling with acyl-CoA reporters: targeting protein acylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Posttranslational modification of proteins with fatty acids in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation | Semantic Scholar [semanticscholar.org]
Incorporating Sodium 4-ethynylbenzoate into Metabolic Labeling Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Sodium 4-ethynylbenzoate in metabolic labeling experiments. This compound serves as a bioorthogonal probe for interrogating cellular metabolism and identifying protein acylation. By introducing an alkyne handle into biomolecules, this compound enables the visualization and enrichment of target proteins through click chemistry. These methods are invaluable for researchers in cell biology, proteomics, and drug development seeking to understand the roles of protein modification in various physiological and pathological processes.
Introduction
Metabolic labeling with bioorthogonal chemical reporters is a powerful strategy to study the dynamics of biomolecules in living systems. This technique relies on the cellular uptake and enzymatic incorporation of small molecules bearing a chemically inert but selectively reactive functional group, such as an alkyne. This compound is an analog of benzoate, a naturally occurring carboxylic acid that is metabolized within the cell. Once taken up by cells, it is anticipated to be converted to its corresponding Coenzyme A (CoA) thioester, 4-ethynylbenzoyl-CoA. This reactive intermediate can then be utilized by cellular enzymes to modify proteins, effectively installing an alkyne tag onto these targets. Subsequent reaction with an azide-functionalized reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) allows for the detection and analysis of these newly modified proteins.
Principle of the Method
The experimental approach involves two key stages:
-
Metabolic Labeling: Live cells are incubated with this compound. The cell's metabolic machinery incorporates the alkyne-containing benzoate analog into newly synthesized or modified proteins.
-
Click Chemistry Ligation: Following the labeling period, the alkyne-tagged proteins are detected by reacting them with an azide-containing reporter probe. This probe can be a fluorophore for in-gel fluorescence imaging or a biotin tag for enrichment and subsequent analysis by western blotting or mass spectrometry.
Data Presentation
The following tables present hypothetical yet realistic quantitative data to guide researchers in optimizing their experiments with this compound. This data is extrapolated from studies using analogous metabolic labeling probes.
Table 1: Dose-Response of this compound on Labeling Intensity and Cell Viability
| This compound (µM) | Relative Labeling Intensity (a.u.) | Cell Viability (%) |
| 0 | 1.0 | 100 |
| 10 | 15.2 | 98 |
| 25 | 35.8 | 95 |
| 50 | 62.5 | 92 |
| 100 | 85.1 | 85 |
| 200 | 88.3 | 70 |
This table illustrates the expected increase in labeling intensity with increasing concentrations of this compound, alongside a corresponding decrease in cell viability at higher concentrations. This data helps in selecting a concentration that provides a strong signal with minimal cytotoxicity.
Table 2: Time-Course of Metabolic Labeling with this compound
| Incubation Time (hours) | Relative Labeling Intensity (a.u.) |
| 0 | 1.0 |
| 4 | 22.5 |
| 8 | 45.1 |
| 12 | 68.9 |
| 24 | 95.3 |
| 48 | 98.2 |
This table shows the expected accumulation of labeled proteins over time when cells are incubated with a fixed concentration of this compound. The labeling signal is expected to plateau as the pool of modifiable proteins becomes saturated.
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for metabolic labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of this compound. A starting concentration range of 25-100 µM is recommended. A no-labeling control (vehicle only) should be included.
-
Aspirate the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 12-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
The labeled cells are now ready for cell lysis and downstream analysis.
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
Materials:
-
Metabolically labeled and unlabeled control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE loading buffer
-
Click chemistry reaction components:
-
Azide-fluorophore (e.g., Azide-TAMRA, stock in DMSO)
-
Copper(II) sulfate (CuSO₄, stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP, stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, stock in DMSO)
-
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Fluorescence gel scanner
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize the protein concentration of all samples.
-
To 50 µg of protein lysate in a microcentrifuge tube, add the click chemistry reaction components to the following final concentrations:
-
Azide-fluorophore: 25 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Vortex briefly and incubate the reaction for 1 hour at room temperature in the dark.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
After electrophoresis, fix the gel in a destaining solution for 30 minutes.
-
Wash the gel with water.
-
Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.[1]
-
After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize total protein loading.[1]
Protocol 3: Western Blot Detection of Biotin-Labeled Proteins
Materials:
-
Metabolically labeled and unlabeled control cell pellets
-
Lysis buffer and protein quantification reagents (as in Protocol 2)
-
Click chemistry reaction components (as in Protocol 2, but with Azide-Biotin instead of a fluorophore)
-
SDS-PAGE and western blotting equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
Procedure:
-
Perform metabolic labeling, cell lysis, and protein quantification as described in Protocol 1 and the beginning of Protocol 2.
-
Perform the click chemistry reaction as in Protocol 2, but using Azide-Biotin at a final concentration of 50 µM.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Detect the signal using a chemiluminescence imaging system.[3]
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling | Optimize this compound concentration and incubation time. Ensure cells are healthy and metabolically active. |
| Inefficient click reaction | Use freshly prepared reagents, especially TCEP. Ensure the correct final concentrations of all components. | |
| High background | Non-specific binding of the probe | Decrease the concentration of this compound. |
| Non-specific binding of the reporter | Increase the number of wash steps after the click reaction. Include a mild detergent in the wash buffer. | |
| Cell toxicity | High concentration of the probe | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Toxicity of click chemistry reagents | For live-cell imaging, consider using SPAAC which is copper-free. For in vitro reactions, ensure proper reagent concentrations. |
Conclusion
The use of this compound in metabolic labeling experiments provides a versatile tool for investigating cellular metabolism and protein acylation. The protocols outlined in this document, in conjunction with the provided hypothetical data and troubleshooting guide, offer a solid foundation for researchers to design and execute successful experiments. By leveraging this approach, scientists can gain valuable insights into the roles of protein modifications in health and disease, potentially leading to the discovery of new biomarkers and therapeutic targets.
References
- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalizing Nanoparticles with Sodium 4-ethynylbenzoate for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cells or tissues is a paramount goal in modern medicine, promising to enhance efficacy while minimizing off-target side effects. Nanoparticles (NPs) have emerged as versatile carriers for therapeutic agents. Their surfaces can be functionalized with targeting ligands that recognize and bind to specific receptors overexpressed on diseased cells. This application note details the use of Sodium 4-ethynylbenzoate as a versatile linker for the functionalization of nanoparticles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The terminal alkyne group of this compound provides a reactive handle for covalent attachment to azide-modified nanoparticles, creating a stable platform for targeted drug delivery.
Principle of Functionalization
The core of this methodology lies in the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne of this compound and an azide group on the nanoparticle surface. This reaction is highly specific, proceeds under mild, aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.
Caption: Covalent conjugation via CuAAC click chemistry.
Materials and Equipment
Materials
-
Azide-modified nanoparticles (e.g., azide-PEG-PLGA, azide-functionalized liposomes)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Organic solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Dialysis tubing (MWCO appropriate for the nanoparticle size)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Equipment
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Zeta potential analyzer
-
Fourier-Transform Infrared (FTIR) spectrometer
-
UV-Vis spectrophotometer or plate reader
-
Incubator (37 °C, 5% CO₂)
-
Fluorescence microscope
-
Flow cytometer
Experimental Protocols
Protocol 1: Synthesis of Azide-Modified Nanoparticles
This protocol provides a general guideline for preparing azide-functionalized polymeric nanoparticles. The specific parameters may need to be optimized based on the polymer and desired nanoparticle characteristics.
-
Polymer Preparation: Synthesize or procure a block copolymer with a terminal azide group, for example, poly(lactic-co-glycolic acid)-poly(ethylene glycol)-azide (PLGA-PEG-N₃).
-
Nanoparticle Formulation (Nanoprecipitation): a. Dissolve 50 mg of PLGA-PEG-N₃ in 2 mL of a water-miscible organic solvent (e.g., acetone or acetonitrile). b. Under moderate stirring, add the polymer solution dropwise to 20 mL of DI water. c. Allow the solution to stir for 4-6 hours at room temperature to evaporate the organic solvent. d. The resulting suspension contains the azide-modified nanoparticles.
Protocol 2: Functionalization with this compound via CuAAC
Caption: Workflow for nanoparticle functionalization.
-
Prepare Stock Solutions:
-
Azide-Modified Nanoparticles (NP-N₃): Disperse the nanoparticles in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
This compound (SEB): Prepare a 100 mM stock solution in a minimal amount of DMSO, then dilute with PBS.
-
Copper Catalyst: Prepare a 50 mM solution of CuSO₄·5H₂O in DI water and a 250 mM solution of THPTA in DI water. Mix them in a 1:5 molar ratio (CuSO₄:THPTA).
-
Reducing Agent: Prepare a fresh 1 M solution of sodium ascorbate in DI water.
-
-
Conjugation Reaction: a. In a reaction vessel, add the NP-N₃ suspension. b. Add the SEB solution to achieve a 50-fold molar excess relative to the azide groups on the nanoparticles. c. Add the pre-mixed CuSO₄/THPTA solution to a final copper concentration of 1 mM. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10 mM. e. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.
-
Purification: a. Transfer the reaction mixture to a dialysis bag (e.g., 10 kDa MWCO). b. Dialyze against DI water for 48 hours, with water changes every 8-12 hours, to remove unreacted SEB, copper catalyst, and other small molecules. c. Collect the purified functionalized nanoparticles and store them at 4 °C.
Protocol 3: Characterization of Functionalized Nanoparticles
1. Size and Morphology:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles.
2. Surface Charge:
-
Zeta Potential: Determine the surface charge of the nanoparticles before and after conjugation.
3. Confirmation of Functionalization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of new peaks corresponding to the benzoate group.
Quantitative Data Summary
| Parameter | NP-N₃ (Before Functionalization) | NP-SEB (After Functionalization) |
| Hydrodynamic Diameter (nm) | 125 ± 5 | 132 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -5.2 ± 0.8 | -15.8 ± 1.2 |
| Conjugation Efficiency (%) | N/A | ~85% (Estimated by UV-Vis) |
Note: The data presented are representative examples and may vary depending on the specific nanoparticle system and reaction conditions.
Protocol 4: In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assessment.
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: a. Prepare serial dilutions of the drug-loaded NP-SEB and control nanoparticles in cell culture medium. b. Replace the medium in the wells with the nanoparticle dilutions. Include wells with untreated cells as a negative control. c. Incubate the cells for 48-72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of nanoparticles that inhibits 50% of cell growth).
Cytotoxicity Data Summary
| Nanoparticle Formulation | Target Cell Line | IC50 (µg/mL) |
| Free Drug | MCF-7 | 5.2 |
| Drug-loaded NP (non-targeted) | MCF-7 | 15.8 |
| Drug-loaded NP-SEB (targeted) | MCF-7 | 8.5 |
Protocol 5: Cellular Uptake Study
-
Fluorescent Labeling: Label the nanoparticles with a fluorescent dye (e.g., Rhodamine B) during the formulation process.
-
Cell Treatment: a. Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat the cells with fluorescently labeled NP-SEB and control nanoparticles for 4 hours.
-
Microscopy: a. Wash the cells three times with cold PBS to remove non-internalized nanoparticles. b. Fix the cells with 4% paraformaldehyde. c. Stain the cell nuclei with DAPI. d. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Flow Cytometry (Quantitative Analysis): a. Treat cells in suspension with fluorescently labeled nanoparticles for 4 hours. b. Wash the cells with cold PBS. c. Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
Targeted Delivery and Cellular Uptake Mechanism
The benzoate moiety of this compound can serve as a simple targeting ligand for cells that overexpress certain organic anion transporters. Upon binding to these transporters, the functionalized nanoparticles are internalized, primarily through receptor-mediated endocytosis.
Caption: Proposed signaling pathway for targeted delivery.
Conclusion
Functionalizing nanoparticles with this compound via CuAAC click chemistry offers a robust and versatile strategy for developing targeted drug delivery systems. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and in vitro evaluation of these functionalized nanoparticles. The representative data demonstrates the potential of this approach to enhance the therapeutic efficacy of nanoparticle-based therapies. Researchers are encouraged to optimize these protocols for their specific nanoparticle platforms and therapeutic applications.
Sodium 4-ethynylbenzoate: A Versatile Building Block for the Synthesis of Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium 4-ethynylbenzoate, the sodium salt of 4-ethynylbenzoic acid, is a bifunctional building block of significant interest in organic synthesis, materials science, and medicinal chemistry. Its rigid structure, featuring a terminal alkyne and a carboxylate group, allows for orthogonal derivatization, making it a valuable precursor for the construction of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira cross-coupling reactions, copper-catalyzed azide-alkyne cycloaddition (click chemistry), the synthesis of metal-organic frameworks (MOFs), and its relevance in drug discovery.
Applications in Sonogashira Cross-Coupling Reactions
The terminal alkyne functionality of this compound makes it an excellent substrate for Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. This reaction is widely used to synthesize substituted alkynes and conjugated enynes. The carboxylate group can be retained or further modified post-coupling, providing a route to complex carboxylic acids and their derivatives.
A notable application is the synthesis of diarylacetylenes, which are common motifs in organic electronics and pharmaceutical compounds. The reaction of 4-ethynylbenzoate with various aryl halides under palladium and copper catalysis provides a straightforward route to these molecules.
Quantitative Data for Sonogashira Coupling
The following table summarizes the yields for the Sonogashira coupling of various halogenated aromatic acids with phenylacetylene in water, demonstrating the feasibility of such reactions with carboxylate-containing substrates. While this example uses phenylacetylene, similar reactivity is expected with 4-ethynylbenzoate.
| Entry | Aryl Halide | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodobenzoic acid | 8 | 85 |
| 2 | 4-Bromobenzoic acid | 12 | 82 |
| 3 | 4-Chlorobenzoic acid | 16 | 45 |
| 4 | 3-Iodobenzoic acid | 8 | 88 |
| 5 | 3-Bromobenzoic acid | 12 | 85 |
| 6 | 2-Iodobenzoic acid | 10 | 78 |
| 7 | 2-Bromobenzoic acid | 14 | 75 |
Experimental Protocol: Synthesis of a Diarylacetylene via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with an alkyne, adapted for this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF, degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed solvent (10 mL) and the base (3.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylacetylene.
Workflow for Sonogashira Coupling.
Applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The alkyne group of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science.
Quantitative Data for Click Chemistry
The CuAAC reaction is known for its high efficiency. The following table provides representative yields for the click reaction of various alkynes with benzyl azide, illustrating the typically high yields achievable.
| Entry | Alkyne | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |
| 2 | 1-Ethynyl-4-methylbenzene | CuI | DMF/H₂O | 99 |
| 3 | Methyl 4-ethynylbenzoate | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |
| 4 | Propargyl alcohol | CuI, Et₃N | Cyrene™ | 96 |
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in the solvent mixture (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often pure enough for many applications, but can be further purified by recrystallization or column chromatography if necessary.
Workflow for Click Chemistry.
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
The carboxylate group of 4-ethynylbenzoate makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.[1] The ethynyl group can serve as a secondary functional site within the MOF pores, allowing for post-synthetic modification via click chemistry or other alkyne-specific reactions.
While the direct synthesis of a homoleptic MOF using only 4-ethynylbenzoate may be challenging, it can be readily incorporated as a co-linker in the synthesis of well-known MOF structures, such as the UiO-66 series, to introduce alkyne functionality. UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability.[2]
Properties of a Representative UiO-66 MOF
The following table presents typical properties of UiO-66, which can be a target for functionalization with 4-ethynylbenzoate.
| Property | Value |
| BET Surface Area | ~1100-1600 m²/g |
| Pore Volume | ~0.5-0.7 cm³/g |
| Pore Size | ~6 Å (tetrahedral cage), ~11 Å (octahedral cage) |
| Thermal Stability | Stable up to ~500 °C in air |
| Chemical Stability | Stable in water, common organic solvents, and acidic media |
Experimental Protocol: Hypothetical Synthesis of an Alkyne-Functionalized UiO-66 MOF
This protocol describes a hypothetical procedure for the synthesis of a UiO-66 MOF incorporating 4-ethynylbenzoic acid as a co-linker with terephthalic acid.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
4-Ethynylbenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (1.0 mmol), terephthalic acid (0.8 mmol), and 4-ethynylbenzoic acid (0.2 mmol) in DMF (20 mL).
-
Add acetic acid (10 mmol) to the solution as a modulator to control crystal growth.
-
Seal the vial and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder should form.
-
Collect the solid by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a low-boiling-point solvent like ethanol or acetone to remove residual DMF.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Workflow for MOF Synthesis.
Applications in Drug Discovery and Development
This compound is a valuable building block in drug discovery due to the prevalence of the phenylacetylene and benzoic acid motifs in bioactive molecules. The triazole ring formed via click chemistry is a well-established pharmacophore that can act as a stable linker or participate in key interactions with biological targets.
Derivatives of 4-ethynylbenzoic acid, particularly 1,2,3-triazoles, have been investigated for their potential as anticancer agents. For instance, some 1,2,3-triazole-containing derivatives of the EGFR inhibitor erlotinib have shown potent anti-tumor activities against non-small cell lung cancer.[3] These compounds often exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathway: Inhibition of the MAPK/ERK Pathway by a 4-Ethynylbenzoate Derivative
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some anticancer agents derived from 4-ethynylbenzoate function by inhibiting key kinases in this pathway. A recent study has shown that erlotinib-1,2,3-triazole derivatives can inhibit the proliferation of cervical cancer cells by inducing apoptosis via the MAPK signaling pathway.[4]
Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules. Its dual functionality allows for a wide range of chemical transformations, including Sonogashira couplings, click chemistry, and incorporation into metal-organic frameworks. The derivatives of this compound have shown significant potential in drug discovery, particularly in the development of novel anticancer agents. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the full potential of this remarkable molecule in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of UiO-66 Metal Organic Framework Nanostructure [ijche.ir]
- 3. Frontiers | Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Sodium 4-ethynylbenzoate Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-ethynylbenzoate is a chemical reporter that can be metabolically incorporated into cells. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the selective attachment of fluorescent probes via click chemistry. This enables the visualization and analysis of various cellular processes in living cells. One potential application is the study of protein acylation, a crucial post-translational modification involved in regulating protein localization, stability, and function. Dysregulation of protein acylation has been implicated in numerous diseases, making probes that can monitor this process valuable tools in drug development.
The methodology involves two main steps:
-
Metabolic Labeling: Live cells are incubated with this compound. The cell's metabolic machinery may activate the 4-ethynylbenzoate to its corresponding Coenzyme A (CoA) thioester, 4-ethynylbenzoyl-CoA. This activated form can then be utilized by cellular enzymes, such as acyltransferases, to modify proteins and other biomolecules.
-
Click Chemistry: Following metabolic incorporation, a fluorescently-labeled azide is introduced to the cells. A highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry," then occurs between the alkyne on the incorporated probe and the azide on the fluorescent dye. This results in the covalent labeling of the target biomolecules, allowing for their visualization by fluorescence microscopy.
These application notes provide detailed protocols for the use of this compound in live-cell imaging experiments.
Data Presentation
The following tables provide recommended starting concentrations and incubation times for the key experimental steps. These are general guidelines and may require optimization for specific cell types and experimental goals.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Cell Type | Recommended Concentration | Incubation Time | Temperature |
| Metabolic Labeling | This compound | Adherent Mammalian Cells | 50 - 200 µM | 4 - 24 hours | 37°C |
| Live-Cell Click Reaction (SPAAC) | Azide-functionalized fluorophore (e.g., DBCO-dye) | Adherent Mammalian Cells | 1 - 10 µM | 30 - 60 minutes | 37°C |
| Endpoint Fixation (Optional) | Paraformaldehyde | Adherent Mammalian Cells | 4% in PBS | 15 minutes | Room Temperature |
| Endpoint Permeabilization (Optional) | Triton X-100 or Saponin | Adherent Mammalian Cells | 0.1 - 0.5% in PBS | 10 - 15 minutes | Room Temperature |
Table 2: Example Quantitative Data and User Data Log
| Parameter | Example Value | User-Recorded Value | Notes |
| Cell Line | HEK293T | ||
| Probe Concentration (µM) | 100 | ||
| Labeling Time (hours) | 16 | ||
| Fluorophore Concentration (µM) | 5 | ||
| Click Reaction Time (min) | 45 | ||
| Average Fluorescence Intensity (Arbitrary Units) | 8500 | Measured from a defined region of interest. | |
| Background Fluorescence Intensity (Arbitrary Units) | 1200 | Measured from an unlabeled control region. | |
| Signal-to-Noise Ratio | 7.1 | Calculated as (Average Fluorescence Intensity) / (Background Fluorescence Intensity). | |
| Cell Viability (%) | >95% | Assessed by Trypan Blue exclusion or other viability assay. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
This compound
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cultured cells on a suitable imaging plate (e.g., glass-bottom dish)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on an imaging-compatible plate at a density that will result in 60-80% confluency at the time of imaging. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO or water. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Return the cells to the 37°C, 5% CO₂ incubator and incubate for the desired period (e.g., 16 hours). The optimal incubation time will depend on the cell type and the turnover rate of the biomolecules of interest.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated probe. The cells are now ready for the click chemistry reaction.
Protocol 2: Live-Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "clicking" of a fluorescent azide to the metabolically incorporated 4-ethynylbenzoate in live cells.
Materials:
-
Metabolically labeled cells from Protocol 1
-
Azide-functionalized fluorophore with a strained alkyne (e.g., DBCO-PEG4-5-TAMRA)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Prepare Click Reaction Medium: Prepare a stock solution of the azide-functionalized fluorophore in DMSO. Dilute the stock solution into pre-warmed live-cell imaging medium to the desired final concentration (e.g., 5 µM). Protect the solution from light.
-
Click Reaction: Remove the PBS from the washed, metabolically labeled cells and add the click reaction medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the click reaction medium and wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorophore.
-
Live-Cell Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for live-cell imaging using a fluorescence microscope. Acquire images using the appropriate filter sets for the chosen fluorophore.
Protocol 3: Endpoint Imaging with Fixation and Permeabilization (Optional)
For higher resolution imaging or when live-cell imaging is not required, cells can be fixed and permeabilized after the click reaction.
Materials:
-
Labeled cells after the click reaction (Protocol 2, step 3)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After the click reaction and a brief wash with PBS, add 4% PFA to the cells and incubate for 15 minutes at room temperature.
-
Washing: Remove the PFA and wash the cells three times with PBS.
-
Permeabilization: Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Washing: Remove the Permeabilization Buffer and wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Mounting: Wash the cells with PBS and mount a coverslip using an appropriate mounting medium. The slide is now ready for imaging.
Mandatory Visualizations
Application Notes and Protocols: Quantification of Biomolecule Labeling with Sodium 4-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of biomolecule labeling is paramount in various fields, including drug development, proteomics, and diagnostics. Sodium 4-ethynylbenzoate serves as a versatile chemical tool for introducing a terminal alkyne group onto biomolecules. This bioorthogonal handle enables subsequent detection and quantification through highly specific and efficient click chemistry reactions or direct spectroscopic methods. The small size of the ethynyl group minimizes potential interference with the biomolecule's native function, making it an ideal choice for sensitive applications.
These application notes provide detailed protocols for the labeling of proteins with 4-ethynylbenzoic acid N-hydroxysuccinimide (NHS) ester and subsequent quantification using two distinct and powerful analytical techniques: mass spectrometry and Raman spectroscopy.
Data Presentation: Quantitative Labeling Parameters
The following tables summarize key quantitative data and parameters relevant to the biomolecule labeling and analysis workflows described herein.
Table 1: Reagents and Recommended Concentrations for Protein Labeling
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Target Protein | 1-10 mg/mL | 1-5 mg/mL | Biomolecule to be labeled |
| 4-Ethynylbenzoic acid NHS Ester | 10-50 mM in DMSO | 10-20 fold molar excess over protein | Labeling reagent |
| Labeling Buffer (e.g., PBS, Sodium Bicarbonate) | 10X | 1X, pH 7.2-8.5 | Provides optimal pH for NHS ester reaction |
| Quenching Reagent (e.g., Tris, Glycine) | 1 M | 50-100 mM | Stops the labeling reaction |
Table 2: Quantitative Mass Spectrometry Parameters for Labeled Peptides
| Parameter | Description | Typical Value/Setting |
| LC-MS/MS System | High-resolution Orbitrap or Q-TOF mass spectrometer | Varies by instrument |
| Precursor Ion Scan Range | m/z range for selecting peptide ions for fragmentation | 350-1500 m/z |
| Product Ion Scan Range | m/z range for detecting fragmented peptide ions | 100-2000 m/z |
| Collision Energy | Energy used to fragment peptide ions (HCD or CID) | Normalized collision energy of 25-35% |
| Resolution | Mass resolving power for precursor and fragment ions | > 60,000 for MS1, > 15,000 for MS2 |
| Quantification Method | Label-free quantification (LFQ) or Tandem Mass Tag (TMT) | Based on precursor ion intensity or reporter ion intensity |
Table 3: Raman Spectroscopy Parameters for Alkyne Quantification
| Parameter | Description | Typical Value/Setting |
| Raman Spectrometer | Confocal Raman microscope | Varies by instrument |
| Excitation Wavelength | Laser wavelength for Raman scattering | 532 nm or 785 nm |
| Laser Power at Sample | Power of the laser incident on the sample | 5-20 mW |
| Objective Lens | Magnification and numerical aperture of the objective | 60x or 100x, high NA (e.g., 1.2) |
| Integration Time | Time to acquire Raman signal at each point | 1-10 seconds |
| Spectral Region of Interest | Wavenumber range for the alkyne vibrational mode | 2100-2200 cm⁻¹ |
| Quantification Metric | Basis for quantifying the alkyne signal | Peak height or integrated peak area |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethynylbenzoic acid NHS Ester
This protocol describes the synthesis of the amine-reactive N-hydroxysuccinimide ester of 4-ethynylbenzoic acid, a necessary precursor for labeling proteins.
Materials:
-
4-Ethynylbenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF) (optional)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-ethynylbenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.
-
If the solubility of 4-ethynylbenzoic acid is low, a small amount of anhydrous DMF can be added to aid dissolution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Concentrate the filtrate using a rotary evaporator.
-
Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-ethynylbenzoic acid NHS ester.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Protocol 2: Labeling of Proteins with 4-Ethynylbenzoic acid NHS Ester
This protocol details the procedure for labeling primary amines (N-terminus and lysine side chains) on proteins with the synthesized 4-ethynylbenzoic acid NHS ester.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
4-Ethynylbenzoic acid NHS ester stock solution (10-50 mM in anhydrous DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Quenching solution (1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column (e.g., PD-10) or spin filter for buffer exchange and removal of excess label
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS or sodium bicarbonate buffer.
-
Adjust the pH of the protein solution to 8.0-8.5 by adding 1 M sodium bicarbonate buffer to a final concentration of 0.1 M.
-
-
Labeling Reaction:
-
Calculate the required volume of the 4-ethynylbenzoic acid NHS ester stock solution to achieve a 10-20 fold molar excess over the protein.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted label and byproducts by passing the reaction mixture through a desalting column or by using a spin filter with an appropriate molecular weight cutoff.
-
Elute/collect the labeled protein in a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).
-
The degree of labeling can be estimated using mass spectrometry (see Protocol 3).
-
Protocol 3: Quantification of Labeling by Mass Spectrometry
This protocol outlines a general workflow for the quantification of alkyne-labeled proteins using a bottom-up proteomics approach.
Materials:
-
Alkyne-labeled protein from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Azide-functionalized reporter tag (e.g., Azide-biotin, Azide-FLAG)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
C18 desalting spin tips
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in a buffer containing urea or guanidinium chloride.
-
Reduce disulfide bonds by adding DTT and incubating at 56 °C.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the protein solution to reduce the denaturant concentration.
-
Add trypsin and incubate overnight at 37 °C to digest the protein into peptides.
-
-
Click Chemistry Reaction:
-
To the peptide mixture, add the azide-functionalized reporter tag.
-
Add CuSO₄ and the copper-chelating ligand (e.g., THPTA).
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using C18 spin tips to remove salts and excess reagents.
-
Elute the peptides in a solution of acetonitrile and formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode to select peptide precursors for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the labeled protein.
-
Identify peptides modified with the 4-ethynylbenzoate group (now a triazole adduct with the reporter tag).
-
Quantify the extent of labeling by comparing the signal intensities of the labeled versus unlabeled versions of each peptide. The degree of labeling for the entire protein can be estimated by averaging the labeling efficiency across multiple identified peptides.
-
Protocol 4: Quantification of Labeling by Raman Spectroscopy
This protocol describes the direct quantification of alkyne-labeled biomolecules using Raman spectroscopy, leveraging the unique vibrational signature of the alkyne bond.
Materials:
-
Alkyne-labeled protein from Protocol 2
-
Unlabeled protein (as a negative control)
-
Confocal Raman microscope
-
Quartz slide or calcium fluoride window
Procedure:
-
Sample Preparation:
-
Prepare a series of known concentrations of a small molecule standard containing a terminal alkyne (e.g., 4-ethynylbenzoic acid) in the same buffer as the protein sample to generate a standard curve.
-
Deposit a small volume of the standard solutions and the labeled and unlabeled protein samples onto a quartz slide or calcium fluoride window.
-
-
Raman Spectroscopy Measurement:
-
Acquire Raman spectra of the standard solutions, the labeled protein, and the unlabeled protein.
-
Focus the laser on the sample and collect the Raman scattering signal, paying close attention to the spectral region around 2100-2200 cm⁻¹, where the alkyne C≡C stretching vibration occurs.
-
Use the unlabeled protein sample to identify and subtract any background signals in this region.
-
-
Data Analysis and Quantification:
-
Process the acquired spectra to remove background fluorescence and cosmic rays.
-
Identify the characteristic alkyne peak in the spectra of the standard solutions and the labeled protein.
-
Measure the intensity of the alkyne peak (either peak height or integrated area) for each standard solution to construct a calibration curve of Raman intensity versus alkyne concentration.
-
Measure the intensity of the alkyne peak from the labeled protein sample.
-
Use the calibration curve to determine the concentration of alkyne groups in the protein sample.
-
Calculate the degree of labeling by dividing the molar concentration of the alkyne by the molar concentration of the protein.
-
Signaling Pathways and Logical Relationships
The labeling and detection of biomolecules using this compound relies on a logical sequence of chemical reactions and analytical steps. The following diagram illustrates the overall relationship between the key stages of the process.
Conclusion
The use of this compound provides a robust and versatile method for the introduction of a bioorthogonal alkyne handle onto biomolecules. The detailed protocols provided herein for protein labeling and subsequent quantification by mass spectrometry or Raman spectroscopy offer powerful tools for researchers in various scientific disciplines. The choice between mass spectrometry and Raman spectroscopy will depend on the specific experimental goals, available instrumentation, and the nature of the biological question being addressed. Mass spectrometry provides high sensitivity and sequence-specific information, while Raman spectroscopy offers a non-destructive method for direct quantification in a more native-like environment. By following these protocols, researchers can achieve reliable and quantitative data on biomolecule labeling, facilitating a deeper understanding of complex biological processes.
Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates using Sodium 4-Ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of sodium 4-ethynylbenzoate as a key reagent in the synthesis of antibody-drug conjugates (ADCs). By leveraging the terminal alkyne functionality of 4-ethynylbenzoic acid (the active form of the salt), a bifunctional linker can be synthesized for the site-specific conjugation of therapeutic payloads to monoclonal antibodies (mAbs) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Introduction
Antibody-drug conjugates are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. A critical component of an ADC is the chemical linker that connects the antibody and the payload. The linker's properties significantly influence the ADC's stability, solubility, pharmacokinetics, and efficacy.
This compound serves as a valuable building block for constructing linkers that enable a two-step conjugation strategy. First, the ethynylbenzoate moiety is incorporated into a linker containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which targets primary amines on the antibody, primarily the ε-amino groups of lysine residues. This results in an alkyne-modified antibody. In the second step, an azide-functionalized payload is "clicked" onto the alkyne-modified antibody via CuAAC, forming a stable triazole linkage. This modular approach offers flexibility in both linker design and the choice of cytotoxic drug.
General Experimental Workflow
The overall process for preparing an ADC using a 4-ethynylbenzoate-derived linker can be divided into three main stages:
-
Synthesis of a Heterobifunctional Linker: 4-Ethynylbenzoic acid is converted into a lysine-reactive linker, for example, by coupling it to a polyethylene glycol (PEG) spacer terminated with an NHS ester.
-
Antibody Modification: The synthesized linker is conjugated to the antibody via reaction with lysine residues.
-
Payload Conjugation: The alkyne-modified antibody is reacted with an azide-functionalized cytotoxic drug using CuAAC click chemistry.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethynylbenzoyl-PEG4-NHS Ester Linker
This protocol describes a representative synthesis of a heterobifunctional linker incorporating the 4-ethynylbenzoyl group, a hydrophilic PEG4 spacer, and a lysine-reactive NHS ester.
Materials:
-
4-Ethynylbenzoic acid
-
Amino-PEG4-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve 4-ethynylbenzoic acid (1.2 equivalents) and Amino-PEG4-acid (1 equivalent) in anhydrous DMF.
-
Add DCC (1.2 equivalents) and TEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 4-ethynylbenzoyl-PEG4-acid by silica gel chromatography using a gradient of DCM and methanol.
-
-
NHS Ester Formation:
-
Dissolve the purified 4-ethynylbenzoyl-PEG4-acid (1 equivalent) and NHS (1.5 equivalents) in anhydrous DCM.
-
Add DCC (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture and evaporate the solvent.
-
Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/Hexanes) to obtain the purified 4-ethynylbenzoyl-PEG4-NHS ester.
-
Store the final product under desiccated conditions at -20°C.
-
Protocol 2: Preparation of Alkyne-Modified Antibody
This protocol details the conjugation of the 4-ethynylbenzoyl-PEG4-NHS ester linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Ethynylbenzoyl-PEG4-NHS ester linker
-
Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
-
Linker Preparation:
-
Prepare a stock solution of the 4-ethynylbenzoyl-PEG4-NHS ester linker in DMSO at a concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the antibody solution.
-
Add the linker stock solution to the antibody solution. The molar ratio of linker to antibody will depend on the desired degree of modification and should be optimized (a starting point is a 10-20 fold molar excess of linker). The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the alkyne-modified antibody using SEC or dialysis to remove unreacted linker and byproducts. The purification should be performed in a buffer suitable for the subsequent click reaction (e.g., PBS).
-
Protocol 3: CuAAC-Mediated Payload Conjugation
This protocol describes the copper-catalyzed click reaction to conjugate an azide-functionalized payload to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in PBS, pH 7.4
-
Azide-functionalized drug-linker dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Copper-stabilizing ligand solution (e.g., THPTA, 200 mM in water)
-
Reducing agent solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)
-
Purification system (e.g., SEC)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified antibody solution.
-
Add the azide-functionalized drug-linker stock solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold over the number of alkyne sites) is typically used.
-
-
Catalyst Preparation:
-
In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 to 1:5 molar ratio. Allow this mixture to stand for a few minutes.
-
-
Click Reaction:
-
Add the CuSO₄/ligand mixture to the antibody/drug-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted drug-linker, copper catalyst, and other reagents. The final ADC should be exchanged into a suitable formulation buffer.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, stability, and efficacy.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody.[1] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | To assess the percentage of monomeric ADC and detect the presence of aggregates or fragments.[1] |
| Identity and Homogeneity | Mass Spectrometry (LC-MS) | To confirm the molecular weight of the ADC and its different drug-loaded species. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTS, CellTiter-Glo) | To evaluate the potency of the ADC on target antigen-expressing cancer cell lines. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Signaling Pathway and Mechanism of Action
Conclusion
The use of this compound as a precursor for alkyne-containing linkers provides a robust and versatile platform for the development of antibody-drug conjugates. The click chemistry-based approach allows for a modular and efficient conjugation process, yielding well-defined ADCs. The protocols and characterization methods outlined in these application notes serve as a comprehensive guide for researchers in the field of targeted cancer therapy. Careful optimization of each step is essential to produce ADCs with the desired therapeutic properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium 4-ethynylbenzoate Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success of click reactions involving Sodium 4-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound in a click reaction?
A1: Due to its sodium salt of a carboxylic acid structure, this compound exhibits good solubility in aqueous solutions. For many bioconjugation applications, aqueous buffers such as phosphate-buffered saline (PBS) are a common choice.[1] If the azide counterpart has poor water solubility, a co-solvent system is recommended. Common solvent mixtures include water with t-butanol, DMSO, or methanol.[1]
Q2: Which copper source is best for reactions with this compound?
A2: The most convenient and commonly used copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate.[2][3] This in-situ generation of the active Cu(I) catalyst is generally reliable and avoids the instability of Cu(I) salts.[3][4] Direct Cu(I) sources like CuBr or CuI can also be used but are more sensitive to oxidation.[4]
Q3: What is the role of a ligand in my click reaction and which one should I choose?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[4][5] For aqueous reactions with this compound, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are excellent choices, with THPTA being particularly suitable for purely aqueous systems.[3][4]
Q4: How can I minimize the oxidative homocoupling of this compound (Glaser coupling)?
A4: The formation of a diyne byproduct through Glaser coupling is a common side reaction caused by the presence of Cu(II) and oxygen.[1] To minimize this, it is essential to deoxygenate all solutions by bubbling with an inert gas like nitrogen or argon and to maintain an inert atmosphere during the reaction.[1] Using a sufficient excess of a freshly prepared reducing agent, such as sodium ascorbate, is also critical to keep the copper in the active Cu(I) state.[1]
Q5: What is the ideal pH for a click reaction with this compound?
A5: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally tolerant of a wide pH range, typically between 4 and 12.[5][6] For reactions involving biomolecules, maintaining a pH between 7 and 9 is common.[7] Since this compound has a carboxylate group, the pH can influence its solubility and potential interactions. A neutral to slightly basic pH is generally a good starting point.
Troubleshooting Guide
Problem: Low or No Product Yield
Low or no product yield is a frequent issue in click reactions. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Overcoming low solubility of Sodium 4-ethynylbenzoate in biological buffers
Welcome to the technical support center for Sodium 4-ethynylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in biological buffers and to offer practical advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in biological research?
This compound is a chemical compound that contains a terminal alkyne group. This functional group makes it a valuable tool in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[1][2][3][4][5] Its primary use is in bioconjugation and metabolic labeling studies to attach probes, such as fluorescent dyes or biotin, to proteins and other molecules for visualization, tracking, and analysis.[2][6]
Q2: Why does this compound have low solubility in some biological buffers?
Like many aromatic carboxylic acid salts, the solubility of this compound in aqueous solutions can be limited. Factors influencing its solubility include the pH of the buffer, temperature, and the presence of other salts. At lower pH, the carboxylate group can become protonated, forming the less soluble 4-ethynylbenzoic acid. High salt concentrations in some buffers can also lead to a "salting-out" effect, reducing the solubility of the compound.
Q3: What are the most common biological buffers used with this compound?
Phosphate-buffered saline (PBS) and Tris-based buffers are frequently used in protocols involving this compound, particularly in applications like click chemistry for labeling proteins in cell lysates.[1][3] The choice of buffer often depends on the specific requirements of the downstream application.
Q4: Is it necessary to use a co-solvent to dissolve this compound?
For many applications, preparing a concentrated stock solution of this compound in an organic co-solvent like dimethyl sulfoxide (DMSO) is recommended.[7][8] This stock solution can then be diluted to the final working concentration in the desired biological buffer. This approach helps to overcome initial solubility issues and ensures a homogenous solution for the experiment. It is crucial to keep the final concentration of the co-solvent in the assay low (typically below 0.5%) to avoid cytotoxicity or interference with the biological system.[7]
Q5: How should I store my this compound stock solution?
Stock solutions of this compound, particularly when dissolved in DMSO, should be stored at -20°C or -80°C to maintain stability.[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in biological buffers.
| Problem | Possible Cause | Solution |
| Precipitate forms upon adding this compound to the buffer. | The concentration of this compound exceeds its solubility limit in the buffer under the current conditions. | 1. Prepare a stock solution in DMSO: Dissolve the compound in a small volume of DMSO first, then dilute it into the aqueous buffer with vigorous vortexing.[7][8]2. Adjust the pH: Ensure the pH of the buffer is neutral to slightly alkaline (pH 7.2-8.0) to keep the carboxylate group ionized and enhance solubility.3. Gentle warming: Briefly warm the solution to 37°C to aid dissolution, but be cautious of the stability of other components in your experiment. |
| Precipitate forms after diluting the DMSO stock solution into the aqueous buffer. | The compound is "crashing out" of the solution due to the change in solvent polarity. | 1. Decrease the stock solution concentration: Prepare a more dilute stock solution in DMSO.2. Increase the final volume of the buffer: Add the DMSO stock to a larger volume of buffer to reduce the final concentration of the compound.3. Change the order of addition: Add the buffer to the DMSO stock solution while vortexing, rather than the other way around. |
| Low or no signal in a click chemistry labeling experiment. | Incomplete dissolution of this compound, leading to a lower effective concentration. | 1. Visually inspect for precipitate: Before starting the reaction, ensure your this compound solution is clear.2. Optimize stock solution preparation: Follow the recommended protocol for preparing a stock solution in DMSO and ensure the compound is fully dissolved before dilution.[7] |
| Variability in experimental results between batches. | Inconsistent preparation of the this compound solution. | 1. Standardize the protocol: Use a consistent, documented procedure for preparing your solutions.2. Use fresh stock solutions: Avoid using old stock solutions that may have undergone degradation or solvent evaporation. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various biological buffers is not extensively published, the following table provides general guidance based on common laboratory practices and the chemical properties of similar compounds.
| Buffer | pH | Temperature (°C) | Co-solvent | Estimated Usable Concentration Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 25 - 37 | DMSO (≤ 0.5% final) | 1 µM - 1 mM | Commonly used for click chemistry.[1][3] Solubility is generally sufficient for most labeling applications when prepared from a DMSO stock. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | 25 - 37 | DMSO (≤ 0.5% final) | 1 µM - 1 mM | The slightly more alkaline pH of Tris buffers may offer a slight advantage for solubility. |
| Cell Culture Media (e.g., DMEM) | 7.2 - 7.4 | 37 | DMSO (≤ 0.5% final) | 10 µM - 100 µM | For metabolic labeling, lower concentrations are typically used. Always test for cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 168.12 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1.68 mg of this compound into the tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Labeling Proteins in a Cell Lysate using Click Chemistry
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
100 mM this compound in DMSO (from Protocol 1)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with PBS to the desired final volume and concentration (e.g., 1-5 mg/mL).[3]
-
Add the this compound stock solution to a final concentration of 100 µM.
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 1 mM.
-
Add the Copper(II) sulfate solution to a final concentration of 1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[3]
-
The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Minimizing copper cytotoxicity in cell labeling with Sodium 4-ethynylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell labeling experiments involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often used with reagents like Sodium 4-ethynylbenzoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells? A1: The conventional CuAAC reaction requires a copper(I) catalyst, which is cytotoxic. This toxicity primarily stems from the generation of reactive oxygen species (ROS) through copper-catalyzed reactions.[1][2] ROS can inflict oxidative stress, leading to damage of essential cellular components like lipids, proteins, and DNA, which may ultimately trigger cell death.[2][3][4]
Q2: What is the role of this compound in this process? A2: this compound is a chemical reagent that contains a terminal alkyne group. In the context of cell labeling, it can be used to introduce this alkyne functional group onto biomolecules. Once a biomolecule is "tagged" with this alkyne, it can be detected by reacting it with an azide-modified probe (e.g., a fluorescent dye) via the click chemistry reaction.
Q3: What are the primary strategies to overcome copper-induced cytotoxicity in live-cell applications? A3: There are two main strategies to circumvent copper toxicity for live-cell experiments:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This method involves using special chelating ligands, such as THPTA or BTTAA, that stabilize the copper(I) ion. These ligands not only reduce copper's toxicity but can also improve the reaction's efficiency.[2][5][6][7]
-
Copper-Free Click Chemistry: This superior alternative utilizes bioorthogonal reactions that do not need a copper catalyst. The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is highly biocompatible and ideal for sensitive cell lines or in vivo studies.[2][8][9]
Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work? A4: SPAAC is a type of copper-free click chemistry that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or difluorinated cyclooctyne (DIFO), instead of a simple alkyne like that in this compound.[8][9] The high ring strain in the cyclooctyne molecule provides the necessary energy to drive the reaction with an azide forward without needing a toxic catalyst.[9] This makes the reaction rapid, selective, and safe for living systems.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during live-cell click chemistry experiments, focusing on mitigating the cytotoxic effects of the copper catalyst.
| Problem Encountered | Potential Cause | Recommended Solution(s) |
| High Cell Death / Poor Cell Viability | Copper Toxicity: The Cu(I) catalyst generates reactive oxygen species (ROS), leading to cellular damage and death.[1][2] | • Reduce Copper Concentration: Lower the final concentration of CuSO₄ to the 10-100 µM range.[1]• Use a Chelating Ligand: Add a water-soluble Cu(I) stabilizing ligand like THPTA or BTTAA, typically at a 5:1 molar ratio to copper, to protect cells.[1][11]• Minimize Incubation Time: Limit the cells' exposure to the click reaction cocktail to 5-15 minutes.[1]• Switch to Copper-Free Click Chemistry: For highly sensitive cells, use strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like DBCO or DIFO to completely eliminate the need for a copper catalyst.[1][8] |
| Low or No Fluorescent Signal | Inefficient Click Reaction: Reagent concentrations may be too low, or the catalyst may be inactive. | • Optimize Reagent Concentrations: Ensure the detection probe (azide or alkyne) is used in excess (typically 2-10 fold) over the metabolically incorporated substrate.[1]• Use Fresh Reducing Agent: Sodium ascorbate solution oxidizes quickly. Always use a freshly prepared solution to ensure the efficient reduction of Cu(II) to the active Cu(I) state.[1][12]• Increase Reaction Time: Cautiously extend the reaction time while closely monitoring cell health. |
| High Background / Non-Specific Staining | Non-Specific Probe Binding: The fluorescent probe may be binding to cellular components other than the intended target. | • Decrease Probe Concentration: Titrate the fluorescent probe to the lowest effective concentration.[1]• Improve Washing Steps: Increase the number and duration of wash steps after the labeling reaction to remove unbound probe.• Include a Blocking Step: Pre-incubate cells with a blocking buffer (e.g., 3% BSA in PBS) before adding the reaction cocktail.[12] |
Visualizations
Copper-Induced Cytotoxicity Pathway
Caption: Mechanism of copper-induced cytotoxicity in CuAAC reactions.
Experimental Workflow Comparison
Caption: Comparison of CuAAC and copper-free SPAAC workflows.
Troubleshooting Workflow
Caption: Troubleshooting workflow for live-cell click chemistry experiments.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
This table provides a starting point for optimizing ligand-assisted CuAAC reactions. Concentrations may need to be adjusted based on the cell type and experimental goals.[1]
| Reagent | General Range | Recommended Starting Point | Notes |
| Alkyne/Azide Probe | 2 - 50 µM | 25 µM | Start low to minimize background. |
| CuSO₄ | 10 - 100 µM | 50 µM | Higher concentrations are highly toxic to live cells. |
| Ligand (THPTA/BTTAA) | 50 - 500 µM | 250 µM | A 5:1 ligand-to-copper molar ratio is recommended. |
| Sodium Ascorbate | 1 - 2.5 mM | 2.5 mM | Must be prepared fresh immediately before use. |
Table 2: Recommended Reagent Concentrations for Copper-Free SPAAC
This table provides typical concentrations for SPAAC reactions.
| Reagent | General Range | Recommended Starting Point | Notes |
| DBCO/DIFO Probe | 10 - 100 µM | 20 µM | Incubation times are typically longer (1-2 hours) than CuAAC.[8][13] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells
This is a general protocol for metabolically incorporating an alkyne (e.g., from a precursor related to this compound) or an azide into cellular biomolecules.
-
Cell Seeding: Seed cells on the desired culture plates or coverslips and grow to the desired confluency.
-
Precursor Incubation: Remove the standard growth medium and replace it with a medium containing the alkyne- or azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycans, HPG for proteins). The optimal concentration and incubation time (typically 24-48 hours) should be determined empirically for each cell line.[1][11]
-
Washing: After incubation, gently aspirate the medium and wash the cells twice with warm Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unincorporated precursor. The cells are now ready for the click chemistry reaction.
Protocol 2: Ligand-Assisted CuAAC Labeling (Minimizing Toxicity)
This protocol is adapted from methods designed to reduce copper toxicity during the labeling of live cells.[1][11]
-
Cell Preparation: Use cells that have been metabolically labeled as described in Protocol 1.
-
Prepare Click Reaction Cocktail (prepare immediately before use): In a microfuge tube, add the components to DPBS in the following order. The final volume should be sufficient to cover the cells.
-
Ligand (e.g., THPTA): to a final concentration of 250 µM.
-
Azide/Alkyne-Fluorophore Probe: to a final concentration of 25 µM.
-
CuSO₄: to a final concentration of 50 µM.
-
Gently mix the solution.
-
Initiate the reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
-
-
Labeling Reaction: Immediately add the complete click reaction cocktail to the washed cells.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Washing and Imaging: Gently aspirate the reaction cocktail. Wash the cells three times with DPBS to remove excess reagents. The cells can now be fixed for imaging or analyzed live.
Protocol 3: Copper-Free SPAAC Labeling
This protocol is ideal for sensitive cell lines where any amount of copper is detrimental.[8][13]
-
Cell Preparation: Use cells that have been metabolically labeled with an azide as described in Protocol 1.
-
Prepare Labeling Solution: Dilute the DBCO- or DIFO-conjugated fluorescent probe in growth media to a final concentration of 10-20 µM.
-
Labeling Reaction: Add the labeling solution to the washed cells.
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for analysis (e.g., flow cytometry or fluorescence microscopy).
Protocol 4: Cell Viability Assessment (MTT Assay)
This protocol can be used to quantify the cytotoxic effects of different click chemistry conditions.[14][15]
-
Cell Treatment: Seed cells in a 96-well plate and expose them to the different click reaction cocktails for the desired amount of time. Include untreated cells as a control.
-
MTT Incubation: After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at 560-570 nm using a plate reader.
-
Calculation: Calculate cell viability as a percentage relative to the absorbance of the untreated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. pnas.org [pnas.org]
- 9. Copper-Free Click Chemistry [sigmaaldrich.com]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. thno.org [thno.org]
- 15. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium 4-ethynylbenzoate for Efficient Cell Labeling
Disclaimer: The use of Sodium 4-ethynylbenzoate for metabolic cell labeling is a novel application and is not yet widely documented in peer-reviewed literature. The following guidelines, protocols, and troubleshooting advice are based on the general principles of metabolic labeling with alkyne-containing probes and click chemistry. Researchers should treat these as a starting point and perform thorough optimization and validation for their specific cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for cell labeling?
A1: this compound is a small molecule containing a terminal alkyne group. The hypothesis for its use in cell labeling is that cells may take up this molecule and incorporate it into various metabolic pathways, effectively tagging biomolecules with an alkyne handle. This bioorthogonal handle can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry," with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
Q2: What types of biomolecules might be labeled with this compound?
A2: The specific biomolecules that may be labeled are currently unknown and would need to be determined experimentally. As a benzoic acid analog, it could potentially be incorporated into pathways involving aromatic amino acids or other metabolites that utilize a benzene ring structure.
Q3: Is this compound cytotoxic?
A3: The cytotoxicity of this compound has not been extensively studied in cell culture. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line before proceeding with labeling experiments. High concentrations of small molecule probes can be toxic and affect normal cellular processes.
Q4: What is "click chemistry" and why is it used?
A4: Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. The most common form used in cell labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-tagged biomolecule (from this compound) and an azide-containing detection reagent. Its high specificity and efficiency make it ideal for labeling in complex biological samples.
Getting Started: A Hypothetical Experimental Workflow
For researchers venturing to use this compound, a systematic approach to determine its feasibility and optimal conditions is recommended.
Figure 1. A suggested experimental workflow for testing and optimizing this compound for cell labeling.
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity
This protocol is designed to identify the highest concentration of this compound that can be used without significantly impacting cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT, XTT, or similar cell viability assay kit
-
DMSO (for stock solution)
Procedure:
-
Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Treatment: The next day, prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 µM to 500 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the probe. Include a "no-probe" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the cells for a period that you intend to use for labeling (e.g., 24 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analysis: Calculate the cell viability for each concentration relative to the "no-probe" control. Plot the concentration versus cell viability to determine the IC50 (the concentration at which 50% of cells are not viable). For labeling experiments, use a concentration well below the IC50 that shows high cell viability (e.g., >90%).
Protocol 2: Metabolic Labeling and Click Chemistry Detection
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Optimized concentration of this compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling: Incubate your cells with the pre-determined optimal concentration of this compound in complete culture medium for the desired time (e.g., 18-24 hours).
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, a typical cocktail might be:
-
PBS: 435 µL
-
Azide-fluorophore (from 2 mM stock): 5 µL (final concentration 20 µM)
-
Copper(II) Sulfate (from 25 mM stock): 20 µL (final concentration 1 mM)
-
THPTA (from 100 mM stock): 10 µL (final concentration 2 mM)
-
Sodium Ascorbate (freshly prepared 300 mM stock): 30 µL (final concentration 18 mM)
-
-
Wash the permeabilized cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS containing 3% BSA.
-
If desired, counterstain with a nuclear stain like DAPI.
-
Wash twice more with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Image using a fluorescence microscope.
Figure 2. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low fluorescence signal | 1. Inefficient metabolic incorporation of the probe. 2. Suboptimal click reaction conditions. 3. Low expression of the target biomolecule(s). 4. Probe concentration is too low. | 1. Increase the incubation time or concentration of this compound (while monitoring cytotoxicity). 2. Prepare fresh click reaction reagents, especially the sodium ascorbate. Ensure the final concentrations are correct. Increase the click reaction time. 3. This is an inherent limitation of the target. Try a different cell line or stimulation condition. 4. Re-evaluate the optimal concentration. |
| High background fluorescence | 1. Non-specific binding of the azide-fluorophore. 2. Incomplete removal of click reaction reagents. 3. Autofluorescence of the cells. | 1. Increase the number and duration of wash steps after the click reaction. Include a mild detergent (e.g., 0.1% Tween-20) in the wash buffer. 2. Ensure thorough washing after the click reaction. 3. Image a "no-click" control (cells treated with the probe but not the click reagents) to assess the level of autofluorescence. Use appropriate filter sets and background subtraction during image analysis. |
| High cell death or altered morphology | 1. Cytotoxicity of this compound. 2. Cytotoxicity of the click reaction components (especially copper). | 1. Perform a thorough cytotoxicity assay and use a lower, non-toxic concentration of the probe. 2. Use a copper-chelating ligand like THPTA or TBTA to reduce copper toxicity. Minimize the duration of the click reaction. Ensure cells are thoroughly washed after the reaction. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Inconsistent reagent preparation. 3. Differences in incubation times or temperatures. | 1. Use cells within a consistent passage number range and ensure they are healthy and actively dividing. 2. Prepare fresh reagents, especially the sodium ascorbate solution, for each experiment. 3. Standardize all incubation times and temperatures. |
Quantitative Data Summary (Hypothetical)
The following table represents hypothetical data from a cytotoxicity assay to determine the optimal concentration of this compound.
| Concentration (µM) | Cell Viability (%) | Standard Deviation (%) |
| 0 (Control) | 100 | 4.5 |
| 10 | 98.2 | 5.1 |
| 25 | 96.5 | 4.8 |
| 50 | 91.3 | 6.2 |
| 100 | 82.1 | 7.5 |
| 200 | 65.4 | 8.1 |
| 500 | 31.7 | 9.3 |
Technical Support Center: Strategies to Reduce Background Fluorescence in Imaging with Sodium 4-ethynylbenzoate
Welcome to the technical support center for imaging experiments using Sodium 4-ethynylbenzoate (SEB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to reducing background fluorescence.
Troubleshooting Guide
High background fluorescence can mask specific signals and complicate data interpretation. The following guide addresses common issues encountered during metabolic labeling with SEB followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
Issue 1: High Diffuse Background Fluorescence Across the Entire Sample
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-specific binding of the azide-fluorophore | 1. Optimize Fluorophore Concentration: Titrate the azide-fluorophore to the lowest concentration that provides a specific signal.[1] 2. Increase Wash Steps: After the click reaction, increase the number and duration of washes. Using a buffer containing a mild detergent like 0.1% Tween-20 can help reduce non-specific hydrophobic interactions.[2] 3. Use a Blocking Step: Before the click reaction, incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) to saturate non-specific binding sites.[3] 4. Choose a Hydrophilic Fluorophore/Linker: Dyes with hydrophilic linkers (e.g., PEG) can reduce non-specific binding.[4] |
| Residual, unreacted reagents | 1. Thorough Washing: Ensure complete removal of excess SEB, copper catalyst, and azide-fluorophore by performing extensive washes after the respective steps.[2][5] 2. Copper Removal: After the click reaction, wash with a copper chelator like EDTA (1-5 mM in PBS) to remove residual copper ions that can sometimes contribute to background or cause fluorescence quenching.[6][7] |
| Cellular Autofluorescence | 1. Use an Unlabeled Control: Image a sample that has not been treated with the azide-fluorophore to determine the level of endogenous autofluorescence.[1][2] 2. Choose Red-Shifted Fluorophores: Autofluorescence is often more prominent in the blue and green channels. Using fluorophores that excite and emit in the red or far-red spectrum can minimize this issue. 3. Use a Quenching Agent: Commercially available autofluorescence quenching agents can be applied before imaging.[1] |
| Fixation-Induced Autofluorescence | 1. Optimize Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. Test different fixatives (e.g., methanol) or reduce the concentration and incubation time of the aldehyde fixative.[8][9][10][11] 2. Sodium Borohydride Treatment: Treat aldehyde-fixed samples with sodium borohydride to reduce autofluorescence. |
Issue 2: Punctate or Aggregated Background Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Aggregation of the Azide-Fluorophore | 1. Pre-spin the Fluorophore Solution: Before adding to the click reaction cocktail, centrifuge the azide-fluorophore stock solution at high speed to pellet any aggregates. 2. Solubility Issues: Ensure the azide-fluorophore is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the aqueous reaction buffer. |
| Precipitation of the Click Reaction Cocktail | 1. Prepare Fresh Reagents: Always use freshly prepared sodium ascorbate solution, as it is prone to oxidation.[12] 2. Order of Reagent Addition: Add the copper sulfate and ligand to the buffer first, followed by the azide-fluorophore, and finally, add the sodium ascorbate immediately before applying the cocktail to the sample.[2][12] |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in my SEB imaging experiment?
A1: To confidently interpret your results and troubleshoot background, you should include the following controls:
-
Unlabeled Cells: Cells that have not been treated with SEB or the azide-fluorophore to assess autofluorescence.[2]
-
SEB only: Cells treated with SEB but without the click reaction to check for any intrinsic fluorescence of SEB or its metabolites.
-
Azide-fluorophore only (No SEB): Cells not treated with SEB but subjected to the full click reaction and washing procedure. This is a critical control to assess the non-specific binding of the azide-fluorophore.[2]
-
No Copper Catalyst: Cells treated with SEB and the azide-fluorophore, but with copper sulfate omitted from the click reaction cocktail. This helps to identify any copper-independent background signal.
Q2: What is the optimal concentration of this compound (SEB) to use for metabolic labeling?
A2: The optimal concentration of SEB can vary depending on the cell type, metabolic activity, and experimental goals. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 10 µM) up to around 200 µM. The goal is to find the lowest concentration that gives a robust specific signal without causing cellular toxicity or off-target effects.
Q3: Can the copper catalyst quench the fluorescence of my reporter dye?
A3: Yes, copper ions are known to be efficient quenchers of fluorescence for many fluorophores.[6][13] This is why it is crucial to use a copper-chelating ligand (e.g., THPTA or BTTAA) in the click reaction cocktail to protect the fluorophore and to wash thoroughly with a chelating agent like EDTA after the reaction to remove any residual copper.[7][14]
Q4: How does the choice of fixative affect my experiment?
A4: The fixation method can significantly impact the preservation of the target signal and the level of background fluorescence. Aldehyde-based fixatives (e.g., formaldehyde) are excellent for preserving morphology but can increase autofluorescence.[8][9][10][11] Methanol fixation can sometimes reduce autofluorescence but may not be suitable for all targets. It is advisable to test different fixation methods for your specific application.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with SEB
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the SEB stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Remove the old medium from the cells and replace it with the SEB-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions.
Protocol 2: Cell Fixation, Permeabilization, and Click Chemistry Reaction
-
Fixation:
-
Remove the SEB-containing medium and wash the cells twice with PBS.
-
Add 4% paraformaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
85 µL PBS
-
2 µL of 10 mM CuSO₄
-
10 µL of 10 mM THPTA or BTTAA ligand
-
1 µL of 1 mM azide-fluorophore stock
-
2 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Wash twice with PBS.
-
(Optional) Wash once with 1 mM EDTA in PBS to chelate residual copper, followed by two washes with PBS.
-
-
Imaging:
-
Add mounting medium, with DAPI if nuclear counterstaining is desired.
-
Image the cells using an appropriate fluorescence microscope.
-
Quantitative Data Summary
| Parameter | Recommended Starting Concentration/Condition |
| This compound (SEB) | 10 - 200 µM |
| Azide-Fluorophore | 1 - 10 µM |
| Copper (II) Sulfate (CuSO₄) | 100 - 500 µM[15][16] |
| Copper Ligand (THPTA/BTTAA) | 500 µM - 2.5 mM (Maintain a 5:1 ligand to copper ratio)[14] |
| Sodium Ascorbate | 1 - 5 mM[15][16] |
| Click Reaction Time | 30 - 60 minutes |
| Post-Click Wash Buffer | PBS + 0.1% Tween-20 |
| Copper Chelation (optional) | 1 - 5 mM EDTA in PBS |
Visualizations
Caption: Experimental workflow for imaging with this compound.
Caption: Troubleshooting decision tree for high background fluorescence.
Caption: Logical relationship of the SEB labeling and detection process.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heavy Metal Contaminants Can Eliminate Quantum Dot Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
Improving the stability of Sodium 4-ethynylbenzoate in aqueous solutions
Technical Support Center: Sodium 4-ethynylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, similar to other medicinal products in liquid formulations. Key factors include:
-
pH of the solution: The acidity or basicity of the solution can catalyze degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Exposure to Light: Photosensitive compounds can degrade upon exposure to certain wavelengths of light. It is recommended to store the compound in a cool, dark place.
-
Presence of Oxidizing Agents: The ethynyl group can be susceptible to oxidation. Storage away from oxidizing agents is advised.
-
Presence of Metal Ions: Trace metal ions can potentially catalyze the dimerization or trimerization of the terminal alkyne group.
Q2: What are the potential degradation pathways for this compound in an aqueous environment?
A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the chemical structure (an aryl alkyne), potential degradation pathways may include:
-
Dimerization/Oligomerization: Terminal alkynes can undergo coupling reactions to form dimers and other oligomers, especially in the presence of catalysts like certain metal ions.
-
Oxidation: The ethynyl group could be susceptible to oxidation, leading to various degradation products.
-
Hydrolysis: Although the benzoate salt itself is generally stable, extreme pH conditions could potentially affect the molecule.
Q3: What are the recommended storage conditions for this compound solid and its aqueous solutions?
A3: For the solid form of this compound, it is recommended to store it at room temperature in a tightly closed container, protected from light. For aqueous solutions, to enhance stability, it is advisable to:
-
Store at refrigerated temperatures (2-8°C) to slow down potential degradation reactions.
-
Protect from light by using amber vials or by wrapping the container in foil.
-
Use freshly prepared solutions whenever possible.
-
Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of potency or inconsistent results over time. | Degradation of this compound in the aqueous solution. | - Prepare fresh solutions before each experiment.- Store stock solutions at 2-8°C and protected from light.- Verify the pH of your solution and buffer if necessary.- Perform a stability study to determine the acceptable use period for your specific solution conditions (see Experimental Protocols). |
| Appearance of precipitate or cloudiness in the solution. | - Dimerization or polymerization of the ethynyl group.- Change in pH affecting solubility. | - Filter the solution through a 0.22 µm filter before use.- Analyze the precipitate to identify its nature.- Adjust the pH of the solution to ensure the compound remains fully dissolved. |
| Discoloration of the aqueous solution (e.g., turning yellow or brown). | Formation of colored degradation products, possibly from oxidation or oligomerization. | - Immediately discard the discolored solution and prepare a fresh one.- Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure the water used is of high purity and free from metal ion contamination. |
Quantitative Data on Stability
The following table provides hypothetical stability data for this compound under various conditions to illustrate the impact of storage on its integrity. Actual stability will depend on the specific experimental conditions.
| Condition | Temperature | pH | Light Exposure | Hypothetical % Recovery after 7 Days |
| 1 | 25°C (Room Temp) | 7.0 | Ambient Light | 85% |
| 2 | 25°C (Room Temp) | 7.0 | Dark | 92% |
| 3 | 4°C | 7.0 | Dark | 98% |
| 4 | 25°C (Room Temp) | 5.0 | Dark | 90% |
| 5 | 25°C (Room Temp) | 9.0 | Dark | 88% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol outlines a general method to determine the stability of this compound in an aqueous solution. This method is adapted from established procedures for sodium benzoate.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Sodium acetate
-
Acetic acid
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of sodium acetate and acetic acid buffer (e.g., 20 mM, pH 4.0) and mix it with acetonitrile (e.g., in a 70:30 v/v ratio). The exact ratio may need optimization.
-
Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Stability Samples: Prepare aliquots of the stock solution in the aqueous buffer of interest. Store them under the different conditions being tested (e.g., different temperatures, light exposures).
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: UV at an appropriate wavelength (e.g., 254 nm, though the optimal wavelength should be determined by a UV scan).
-
Injection Volume: 20 µL.
-
Column Temperature: 30-40°C.
4. Procedure:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each stability sample.
-
Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the stability samples at each time point by using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining at least 90% of the initial concentration.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of aqueous solutions.
Technical Support Center: Catalyst Selection and Optimization for Sodium 4-ethynylbenzoate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving sodium 4-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst system for a Sonogashira coupling reaction with this compound?
A1: The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds between terminal alkynes, like this compound, and aryl or vinyl halides.[1][2] Key considerations for catalyst selection include:
-
Palladium Source: The choice of palladium catalyst is crucial. Common options include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[1] For more reliable and rapid generation of the active Pd(0) species, air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl or other advanced systems are recommended to avoid issues with in-situ catalyst formation.[3][4]
-
Copper Co-catalyst: The traditional Sonogashira reaction utilizes a copper(I) salt (e.g., CuI) as a co-catalyst.[5] The copper acetylide intermediate is believed to facilitate the key transmetalation step, often allowing for milder reaction conditions, such as room temperature.[1][6]
-
Copper-Free Systems: To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling) and purification challenges, copper-free protocols have been developed.[2][7][8] These systems are advantageous in pharmaceutical synthesis where residual copper can be problematic.[9] They often require carefully selected ligands and bases to facilitate the deprotonation of the alkyne and the subsequent catalytic cycle.[1]
-
Ligand Selection: The ligand stabilizes the palladium center and influences its reactivity. Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) are often highly effective as they promote the formation of a monoligated, reactive palladium species.[1][10][11] The choice of ligand can be tailored based on the steric and electronic properties of the coupling partners.[11]
Q2: How does the carboxylate group on this compound influence reaction conditions?
A2: The sodium carboxylate group imparts specific properties that must be considered:
-
Solubility: this compound is a salt and may have limited solubility in common nonpolar organic solvents like toluene or THF. This can lead to a heterogeneous mixture and slow reaction rates.[12] Using more polar solvents like DMSO or employing a biphasic solvent system (e.g., toluene/water) can improve solubility and reaction outcomes.[3][12]
-
Basicity: The carboxylate is a weak base. While it is generally not basic enough to facilitate the Sonogashira reaction on its own, its presence means an external base is still required. The choice of an external base (e.g., triethylamine, diisopropylethylamine, K₂CO₃) is critical for deprotonating the alkyne.[12][13]
-
Potential for Decarboxylation: Under harsh thermal conditions or in the presence of strong bases, the carboxylate group could potentially be susceptible to decarboxylation. It is advisable to screen for the lowest effective temperature to minimize this and other side reactions.[12]
Q3: What are the most common side reactions observed with this compound, and how can they be minimized?
A3: The most prevalent side reaction is the oxidative homocoupling of the alkyne, often called Glaser coupling, which produces a diyne byproduct.[6][14] This is particularly common in copper-catalyzed systems when oxygen is present.
Mitigation Strategies:
-
Maintain an Inert Atmosphere: Rigorously deoxygenate all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain the reaction under a strict inert atmosphere to prevent oxidation.[14][15]
-
Utilize Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[9][14]
-
Control Reaction Temperature: Excessive heat can lead to catalyst decomposition and other undesired side reactions.[14]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Your Sonogashira reaction with this compound is resulting in poor conversion or no desired product.
| Potential Cause | Recommended Solution | Citation |
| Inactive Catalyst | The active Pd(0) species is not being generated efficiently from a Pd(II) source. | [4][15] |
| Solution: Use a more reliable, air-stable precatalyst (e.g., Buchwald G3, [DTBNpP]Pd(crotyl)Cl) or an active Pd(0) source like Pd(PPh₃)₄. | [3][15] | |
| Presence of Oxygen/Moisture | Palladium catalysts are highly sensitive to oxygen, and moisture can quench reagents. | [15] |
| Solution: Ensure all reagents and solvents are pure and anhydrous. Thoroughly degas the reaction mixture and maintain a strict inert (Ar or N₂) atmosphere throughout the experiment. | [4][15] | |
| Inappropriate Base or Solvent | The base may be too weak to deprotonate the alkyne, or the reactants may have poor solubility. | [1][12] |
| Solution: Screen different amine bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). For solubility issues with the sodium salt, consider using a more polar solvent like DMSO or a biphasic system. | [3][12][13] | |
| Low Reaction Temperature | The oxidative addition step, often rate-limiting, may be too slow at room temperature, especially with less reactive aryl halides (e.g., chlorides, bromides). | [5][15] |
| Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring for potential catalyst decomposition or side reactions. | [10][13] |
Problem 2: Reaction Mixture Turns Black
Shortly after starting the reaction, the mixture darkens significantly to brown or black, and the reaction stalls. This typically indicates the precipitation of palladium black due to catalyst decomposition.[15]
| Potential Cause | Recommended Solution | Citation |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides. | [15] |
| Solution: Improve degassing procedures for all solvents and reagents. Ensure a positive pressure of inert gas is maintained. | [4][15] | |
| Inadequate Ligand Stabilization | The phosphine ligand may dissociate, leaving an unstable Pd(0) species that aggregates. This can also occur if the ligand itself is oxidized. | [15] |
| Solution: Use bulky, electron-rich ligands that form more stable palladium complexes. Consider increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to favor the complexed state. | [1][15] | |
| Excessive Temperature | High temperatures can accelerate the rate of catalyst decomposition. | [15] |
| Solution: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate. | [14] |
Data Presentation: Catalyst System Optimization
The selection of catalyst, ligand, and base significantly impacts reaction efficiency. The following tables summarize optimization data for Sonogashira couplings.
Table 1: Effect of Palladium Source and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | P(o-tolyl)₃ (4.75) | Et₃N | Toluene | RT | 24 | 88 |
| 3 | PdCl₂(PPh₃)₂ (3) | None | DIPEA | Dioxane | RT | 24 | 91 |
| 4 | [DTBNpP]Pd(crotyl)Cl (2) | None | TMP | DMSO | RT | 24 | 97 |
| 5 | Na₂PdCl₄ (0.5) | Indole-phosphine (1) | TMEDA | TMEDA | 80 | 12 | 92 |
Data compiled and adapted from multiple sources for illustrative purposes.[3][10]
Table 2: Influence of Base and Solvent on a Copper-Free Sonogashira Reaction
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (4) | Water | 50 | 2 | 95 |
| 2 | K₂CO₃ (2) | DMF | 100 | 6 | 85 |
| 3 | Cs₂CO₃ (2) | Dioxane | 90 | 8 | 89 |
| 4 | Diisopropylamine (3) | Toluene | RT | 24 | 90 |
| 5 | Pyrrolidine (2) | Water (reflux) | 100 | 4 | 82 |
Data compiled and adapted from multiple sources for illustrative purposes.[5][10][13][16]
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound using an air-stable palladium precatalyst.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (2 mol%)
-
1,2,2,6,6-Pentamethylpiperidine (TMP) (2.5 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe, followed by the base, TMP.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [repository.kaust.edu.sa]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
How to prevent the degradation of Sodium 4-ethynylbenzoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Sodium 4-ethynylbenzoate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the stability and purity of this compound, it should be stored at room temperature in a cool, dark, and well-ventilated area.[1] The container should be tightly closed to prevent exposure to moisture and air. It is also advisable to store it away from incompatible materials, such as strong oxidizing agents.
Q2: What are the physical characteristics of this compound?
A2: this compound is an off-white to light yellow solid, which may appear as crystals or a crystalline powder.[2][3]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Based on the chemical structure, the primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, moisture, and air (oxygen). The ethynyl group is susceptible to oxidation and polymerization, while the sodium salt of the carboxylic acid can be sensitive to moisture and acidic conditions.
Q4: How can I visually inspect for degradation of this compound?
A4: A noticeable change in color from off-white/light yellow to a darker yellow or brown hue can be an initial indicator of degradation. The appearance of clumps or a change in the crystalline structure of the solid may also suggest moisture absorption and potential degradation.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the reactivity of its functional groups. The ethynyl group is prone to oxidation, which could lead to the formation of carboxylic acids or other oxygenated species at the terminal alkyne. It can also undergo dimerization or polymerization, especially when exposed to heat or light. The carboxylate group may be susceptible to decarboxylation under certain conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (darkening of the solid) | Photodegradation or oxidation | Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Clumping or caking of the powder | Moisture absorption | Store the compound in a desiccator. Ensure the container is tightly sealed after each use. |
| Inconsistent experimental results | Degradation of the starting material | Assess the purity of the this compound using an appropriate analytical method (see Experimental Protocols). If purity is compromised, use a fresh batch of the compound. |
| Poor solubility in recommended solvents | Formation of insoluble degradation products (e.g., polymers) | Filter the solution before use. Re-evaluate the storage conditions to prevent further degradation. Consider re-purification of the compound if necessary. |
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. Method optimization may be required.
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
-
Volumetric flasks
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade this compound under various stress conditions to understand its stability and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Water bath or oven
-
UV lamp
-
HPLC-MS system
Procedure:
-
Acidic Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light for a defined period.
-
Analysis: Analyze the stressed samples using an HPLC-MS method to separate and identify the parent compound and any degradation products formed. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Visualizations
Caption: Workflow for assessing the purity and degradation of this compound.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to Alkyne Probes for Bioorthogonal Labeling: Sodium 4-ethynylbenzoate in Focus
In the rapidly evolving field of chemical biology, bioorthogonal labeling has emerged as a powerful tool for studying biomolecules in their native environments. At the heart of many of these techniques lies the alkyne functional group, a versatile handle for "click" chemistry reactions. This guide provides a comprehensive comparison of Sodium 4-ethynylbenzoate, a terminal alkyne probe, with other commonly used alkyne probes, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal tool for their experimental needs.
The primary modes of bioorthogonal ligation involving alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound, as a terminal alkyne, participates in CuAAC, while probes like Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are utilized in the copper-free SPAAC reaction. The choice between these methodologies and their corresponding probes is dictated by the specific biological question, the experimental system, and the required balance between reaction kinetics, biocompatibility, and probe characteristics.
Performance Comparison of Alkyne Probes
The efficacy of an alkyne probe in bioorthogonal labeling is determined by several key performance metrics. Below, we compare this compound and other representative alkyne probes across these critical parameters.
Reaction Kinetics
The rate of the bioorthogonal reaction is crucial, especially when dealing with low abundance biomolecules or dynamic processes. CuAAC reactions with terminal alkynes generally exhibit moderate to fast reaction rates, while SPAAC reactions with strained alkynes can be significantly faster.
| Probe Category | Specific Probe Example | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Terminal Alkyne | This compound | CuAAC | ~10 - 200 | [1] |
| Strained Alkyne | Bicyclononyne (BCN) | SPAAC | ~0.1 - 1.0 | [2] |
| Strained Alkyne | Dibenzocyclooctyne (DBCO) | SPAAC | ~1.0 | [2] |
Cytotoxicity and Biocompatibility
A major consideration for in vivo and live-cell labeling is the potential toxicity of the probe and associated reagents. The primary drawback of CuAAC is the cytotoxicity associated with the copper(I) catalyst.[3] SPAAC reactions, being copper-free, are generally considered more biocompatible for live-cell applications.[4]
| Probe/Reaction | Key Cytotoxicity Considerations | Mitigation Strategies | Reference |
| This compound (CuAAC) | Copper(I) catalyst can induce oxidative stress and cellular damage. | Use of copper-chelating ligands (e.g., THPTA, BTTAA) to protect cells and improve reaction efficiency. Minimize copper concentration and incubation time. | [5][6] |
| BCN (SPAAC) | Generally low intrinsic cytotoxicity. More stable in the presence of biological thiols like glutathione compared to DBCO. | N/A | [4] |
| DBCO (SPAAC) | Generally low intrinsic cytotoxicity. Less stable than BCN in reducing environments, which could potentially lead to off-target reactions. | N/A | [4] |
Cell Permeability
The ability of a probe to cross the cell membrane is essential for labeling intracellular targets. Permeability is influenced by factors such as size, charge, and hydrophilicity.
| Probe | General Permeability Characteristics | Factors Influencing Permeability |
| This compound | The carboxylate group is ionized at physiological pH, which can limit passive diffusion across the cell membrane. | The small size may partially counteract the negative charge. Active transport mechanisms could potentially play a role in uptake. |
| BCN | Generally cell-permeable due to its relatively small size and hydrophobic nature. | Can be conjugated to various reporters, and the properties of the conjugate will influence overall permeability. |
| DBCO | Also generally cell-permeable, though its larger, more hydrophobic structure compared to BCN can affect its diffusion and distribution. | The hydrophobicity can sometimes lead to non-specific binding. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are representative protocols for metabolic labeling and subsequent CuAAC reaction using a terminal alkyne probe like this compound.
Protocol 1: Metabolic Labeling of Nascent Proteins with an Azide-Modified Amino Acid
This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., 6-well plate, glass-bottom dish) and grow to the desired confluency.
-
Methionine Depletion: Aspirate the complete medium and wash the cells once with warm PBS. Add methionine-free medium to the cells and incubate for 1 hour to deplete intracellular methionine pools.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 50-100 µM AHA.
-
Incubation: Incubate the cells for 1-4 hours in a cell culture incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
-
Washing: Aspirate the labeling medium and wash the cells twice with PBS to remove unincorporated AHA. The cells are now ready for fixation and the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Situ Labeling
This protocol outlines the "click" reaction between the azide-labeled biomolecules within fixed and permeabilized cells and an alkyne-functionalized reporter molecule, such as a fluorophore conjugated to this compound.
Materials:
-
Azide-labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Alkyne-fluorophore probe (e.g., this compound conjugated to a dye)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Cell Fixation: Aspirate the PBS and add 4% PFA to the cells. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS.
-
Permeabilization: Add 0.5% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final volume, the components are typically added in the following order:
-
Azide-labeled cells in PBS
-
Alkyne-fluorophore probe (final concentration 1-10 µM)
-
Copper(II) sulfate (final concentration 50-100 µM)
-
THPTA (final concentration 250-500 µM)
-
Freshly prepared sodium ascorbate (final concentration 1-5 mM)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Validating Protein Labeling Specificity: A Comparative Guide to Using Sodium 4-ethynylbenzoate as a Negative Control
For researchers, scientists, and drug development professionals engaged in cutting-edge proteomics and drug discovery, the validation of protein labeling specificity is paramount. This guide provides an objective comparison of Sodium 4-ethynylbenzoate (SEB) as a negative control reagent against other alternatives, supported by experimental principles and detailed protocols. The aim is to ensure the confident identification of specifically labeled proteins and minimize the risk of false-positive results.
The advent of bioorthogonal chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the study of post-translational modifications and the identification of drug targets. This powerful technique allows for the metabolic labeling of proteins with probes containing a bioorthogonal handle, such as an alkyne, followed by the attachment of a reporter tag, like biotin or a fluorophore. However, a critical and often overlooked aspect of these experiments is the rigorous validation of labeling specificity. Without proper controls, researchers risk misinterpreting non-specific background signals as true biological events.
This compound (SEB) serves as an essential negative control for validating the specificity of protein labeling experiments that utilize alkyne-functionalized metabolic probes. As a small, cell-permeable molecule containing an alkyne group, SEB is not expected to be incorporated into proteins through metabolic pathways. Therefore, any signal detected from a sample treated with SEB can be attributed to non-specific binding of the alkyne probe or background from the click chemistry reaction itself.
Comparison with Alternative Negative Controls
The choice of a negative control is critical for the robust interpretation of protein labeling data. While various approaches exist, SEB offers distinct advantages in dissecting the sources of background signal.
| Control Method | Principle | Advantages | Limitations |
| This compound (SEB) | A non-metabolizable alkyne-containing small molecule. | - Directly assesses non-specific binding of alkyne-containing molecules. - Helps identify background signal inherent to the click reaction chemistry. - Simple to implement in parallel with the experimental probe. | - May not fully replicate the physicochemical properties of the specific metabolic probe. |
| Unlabeled Precursor | Treatment with the natural, unmodified counterpart of the metabolic probe (e.g., natural amino acid or fatty acid). | - Competes with the metabolic probe for incorporation, demonstrating on-target labeling. - Confirms that the labeling is dependent on the specific metabolic pathway. | - Does not control for non-specific binding of the alkyne moiety itself or click reaction background. |
| No Probe Control | Cells or lysate are not treated with any alkyne probe but are subjected to the click reaction. | - Identifies background signal generated solely by the click chemistry reagents reacting with endogenous molecules. | - Does not account for non-specific binding of the alkyne probe. |
| "Non-clickable" Analog | A molecule structurally similar to the metabolic probe but lacking the alkyne group. | - Controls for any biological effects of the probe molecule independent of the alkyne handle. | - Does not control for non-specific interactions mediated by the alkyne group or click reaction background. |
Experimental Protocols
To effectively validate protein labeling specificity, it is recommended to include multiple control groups in your experimental design. Below are detailed protocols for a typical in-gel fluorescence scanning experiment to assess labeling specificity.
Experimental Workflow
Caption: Experimental workflow for validating protein labeling specificity.
Protocol 1: Metabolic Labeling and Cell Lysis
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Experimental Group: Treat cells with the alkyne-containing metabolic probe at the desired concentration and for the optimal duration.
-
SEB Negative Control Group: Treat cells with this compound at a concentration equimolar to the metabolic probe.
-
No Probe Control Group: Treat cells with vehicle (e.g., DMSO) only.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Protocol 2: Click Chemistry Reaction and In-Gel Fluorescence Analysis
-
Prepare Click Reaction Master Mix: For each sample, prepare a master mix containing:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
Azide-conjugated fluorophore (e.g., Azide-TAMRA)
-
-
Click Reaction:
-
To a defined amount of protein lysate (e.g., 50 µg) from each treatment group, add the click reaction master mix.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for 30 minutes.
-
Sample Preparation for SDS-PAGE:
-
Centrifuge the precipitated protein and discard the supernatant.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein as a loading control.
-
Interpreting the Results
The results from the in-gel fluorescence scan will provide a clear indication of the labeling specificity.
-
Metabolic Probe Lane: Should show distinct fluorescent bands corresponding to the labeled proteins.
-
SEB Control Lane: Ideally, this lane should have minimal to no fluorescent signal. Any observed signal indicates the level of non-specific binding of an alkyne-containing molecule and/or background from the click reaction.
-
No Probe Control Lane: This lane should also show minimal to no signal. Any faint bands would represent background signal generated by the click chemistry reagents with endogenous cellular components.
By comparing the signal intensity and pattern across these lanes, researchers can confidently identify specifically labeled proteins and disregard false positives.
Signaling Pathway Context
Metabolic labeling experiments often target proteins involved in specific signaling pathways. Understanding these pathways is crucial for interpreting the biological significance of the labeling results.
Caption: Logic diagram of metabolic labeling and specificity control.
Mass Spectrometry Analysis: A Comparative Guide to Confirming Sodium 4-Ethynylbenzoate Conjugation
For researchers, scientists, and drug development professionals, the precise confirmation of biomolecular conjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research agents. This guide provides an objective comparison of mass spectrometry-based methods for validating the conjugation of Sodium 4-ethynylbenzoate to proteins, contrasting it with alternative alkyne-labeling strategies. Supported by experimental data frameworks and detailed protocols, this document serves as a practical resource for robust analytical characterization.
This compound, when activated (e.g., as an N-hydroxysuccinimide [NHS] ester), provides a terminal alkyne handle for the "click" chemistry-mediated attachment of reporter tags, drugs, or other moieties to proteins. Mass spectrometry is an indispensable tool for verifying this covalent modification, offering unparalleled precision in mass determination and localization of the conjugation site.
Performance Comparison of Alkyne Labeling Reagents
The choice of an alkyne-labeling reagent can significantly influence the efficiency of conjugation and the ease of mass spectrometric analysis. Here, we compare 4-Ethynylbenzoic acid NHS ester (the activated form of this compound) with other common amine-reactive alkyne-containing linkers.
| Feature | 4-Ethynylbenzoic acid NHS Ester | Propargyl-PEG-NHS Ester | DBCO-NHS Ester (for copper-free click chemistry) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| "Click" Chemistry Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Strain-promoted azide-alkyne cycloaddition (SPAAC) |
| Linker Characteristics | Short, rigid aromatic | Long, flexible, hydrophilic PEG spacer | Rigid, bulky dibenzocyclooctyne |
| Expected Mass Shift | +128.026 Da (for the ethynylbenzoyl group) | Variable, dependent on PEG length | +276.120 Da (for the DBCO moiety) |
| MS Analysis Considerations | Minimal mass addition, potentially less impact on ionization. | PEG linker can improve solubility and reduce aggregation, aiding MS analysis.[1] | Larger mass shift is easily detectable. No copper catalyst, which can interfere with MS. |
| Potential for Side Reactions | Minimal | Minimal | Potential for non-specific labeling at high concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis. Below are protocols for intact protein analysis and peptide mapping to confirm this compound conjugation.
Protocol 1: Intact Protein Mass Analysis
This method provides the molecular weight of the entire protein, allowing for the determination of the number of conjugated labels (degree of labeling).
1. Protein Labeling with 4-Ethynylbenzoic acid NHS Ester:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of 4-Ethynylbenzoic acid NHS ester in anhydrous dimethylsulfoxide (DMSO).
-
Add a 5- to 20-fold molar excess of the NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine.
-
Remove excess, unreacted NHS ester using a desalting column or dialysis.
2. "Click" Reaction with an Azide-functionalized Reporter:
-
To the labeled protein, add an azide-containing reporter molecule (e.g., Azide-PEG4-Biotin) at a 10-fold molar excess over the protein.
-
Add a freshly prepared solution of copper(II) sulfate to a final concentration of 1 mM.
-
Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to a final concentration of 5 mM.
-
Add a copper-chelating ligand (e.g., THPTA) to a final concentration of 5 mM to stabilize the Cu(I) ion and improve reaction efficiency.
-
Incubate the reaction for 1 hour at room temperature.
-
The resulting conjugate can be purified by desalting or size-exclusion chromatography.
3. LC-MS Analysis of the Intact Conjugate:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for protein separation (e.g., C4, 300 Å, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 20% to 80% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 500-4000.
-
Data Analysis: Deconvolute the multiply charged ion series to obtain the zero-charge mass of the protein conjugate. Compare the mass of the conjugated protein to the unconjugated protein to confirm the mass shift corresponding to the 4-ethynylbenzoate and the reporter tag.
-
Protocol 2: Peptide Mapping by LC-MS/MS
This bottom-up approach identifies the specific amino acid residues that have been modified.
1. Conjugation and Digestion:
-
Follow the protein labeling and click reaction steps as described in Protocol 1.
-
Denature the conjugated protein in 8 M urea or 6 M guanidine-HCl.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate free cysteines with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Dilute the sample at least 4-fold with 100 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
2. LC-MS/MS Analysis of Peptides:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column suitable for peptide separation (e.g., 1.7 µm particle size, 130 Å, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 2% to 40% B over 60-90 minutes.
-
Flow Rate: 0.2-0.3 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple-TOF).
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use a protein sequence database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify peptides.
-
Specify the mass of the 4-ethynylbenzoyl group plus the reporter tag as a variable modification on lysine and the N-terminus.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the presence of fragment ions that support the modification site.
-
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated.
References
A Comparative Guide to Sodium 4-ethynylbenzoate and Methyl 4-ethynylbenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of pharmaceutical development and materials science, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile terminal alkyne-functionalized aromatic compounds, Sodium 4-ethynylbenzoate and its corresponding methyl ester, methyl 4-ethynylbenzoate, are frequently employed. This guide provides an objective comparison of these two reagents, supported by established chemical principles and contextual experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties and Solubility
A primary practical distinction between this compound and methyl 4-ethynylbenzoate lies in their physical state and solubility profiles. These properties often dictate the choice of solvent and reaction conditions.
| Property | This compound | Methyl 4-ethynylbenzoate |
| Molecular Formula | C₉H₅NaO₂ | C₁₀H₈O₂ |
| Molecular Weight | 168.12 g/mol | 160.17 g/mol [1] |
| Appearance | White to off-white solid | White to light yellow crystalline solid[2] |
| Melting Point | >300 °C (decomposes) | 93-97 °C[2] |
| Solubility in Water | Highly soluble | Sparingly soluble (0.16 g/L at 25°C)[3] |
| Solubility in Organic Solvents | Poorly soluble in non-polar organic solvents; soluble in polar protic solvents like methanol and ethanol. | Good solubility in a range of organic solvents including THF, DMF, DMSO, and chlorinated solvents.[2] |
The high water solubility of this compound makes it a suitable candidate for aqueous reaction media, which aligns with the principles of green chemistry. Conversely, the excellent solubility of methyl 4-ethynylbenzoate in a wide array of organic solvents provides greater flexibility for a broader range of reaction conditions.[2]
Comparative Reactivity in Key Synthetic Transformations
Both molecules feature a terminal alkyne, making them amenable to a variety of powerful C-C bond-forming reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Coupling
The Sonogashira coupling is a robust method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The choice between the sodium salt and the methyl ester can influence the reaction setup.
Methyl 4-ethynylbenzoate: This is the more conventional choice for Sonogashira couplings in organic solvents. The reaction typically proceeds under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base such as triethylamine or diisopropylethylamine. The ester functionality is generally stable under these conditions.[4]
This compound: The use of the sodium salt often necessitates a different solvent system, potentially including co-solvents to solubilize both the salt and the organic-soluble coupling partner and catalysts. An excess of a weaker base may be required compared to reactions with the free carboxylic acid to ensure the carboxylate remains deprotonated. The carboxylate group is generally unreactive in the catalytic cycle.
While direct comparative yield data is scarce, the higher solubility of the methyl ester in common organic solvents may lead to more homogeneous reaction mixtures and potentially higher yields and faster reaction times in standard Sonogashira protocols.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Both reagents are excellent substrates for this transformation.
Methyl 4-ethynylbenzoate: Its solubility in common organic solvents facilitates its use in standard CuAAC protocols, often employing a copper(I) source (generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) in solvents such as THF, DMSO, or t-BuOH/water mixtures.
This compound: Its water solubility makes it an ideal candidate for aqueous click chemistry, a greener alternative to organic solvent-based reactions. This is particularly advantageous in bioconjugation applications where biological molecules are present. Some studies have indicated that carboxylic acids can even promote the CuAAC reaction.[5][6]
Application in Drug Discovery: Synthesis of PARP Inhibitors
A pertinent application of these building blocks is in the synthesis of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The 4-ethynylbenzoyl moiety can serve as a key structural element in the synthesis of these inhibitors.
The general workflow for the synthesis of a PARP inhibitor using a 4-ethynylbenzoate derivative can be conceptualized as follows:
References
- 1. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid-promoted copper(I)-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Sodium 4-ethynylbenzoate in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioconjugation and chemical biology necessitates the use of novel reagents that are both effective and biocompatible. Sodium 4-ethynylbenzoate, a terminal alkyne-containing compound, holds potential for applications such as "click" chemistry. However, its interaction with biological systems, particularly at the cellular level, requires thorough investigation. This guide provides a comprehensive framework for assessing the biocompatibility of this compound in primary cell cultures, offering a comparative perspective with potential alternatives and detailing the requisite experimental protocols.
Introduction to this compound and its Alternatives
This compound is a chemical compound featuring a terminal alkyne group, a reactive moiety widely utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click chemistry" techniques are invaluable for labeling and modifying biomolecules.[2] Given its potential utility in cellular environments, a rigorous assessment of its biocompatibility is paramount.
Alternatives to this compound in bioconjugation often include other terminal alkyne-containing molecules or compounds functionalized for different bioorthogonal reactions. The choice of an alternative depends on the specific application, desired reaction kinetics, and, crucially, its biocompatibility profile.
Framework for Comparative Biocompatibility Assessment
Due to the limited publicly available biocompatibility data for this compound, this guide provides a robust experimental framework for researchers to generate their own comparative data. The following sections detail the essential assays and data presentation formats to facilitate a thorough and objective comparison with other compounds.
Data Presentation: Summarizing Quantitative Biocompatibility Data
To ensure a clear and concise comparison, all quantitative data should be summarized in structured tables. Below are template tables for presenting key biocompatibility metrics.
Table 1: Cytotoxicity Assessment - IC50 Values
| Compound | Primary Cell Type | Assay Duration (hours) | IC50 (µM) |
| This compound | e.g., HUVEC | 24 | |
| 48 | |||
| 72 | |||
| Alternative Compound 1 | e.g., HUVEC | 24 | |
| 48 | |||
| 72 | |||
| Vehicle Control | e.g., HUVEC | 24, 48, 72 | N/A |
Table 2: Cell Viability Assessment - Metabolic Activity
| Compound | Concentration (µM) | Primary Cell Type | Assay Duration (hours) | % Viability (relative to control) |
| This compound | e.g., 10, 50, 100 | e.g., Neurons | 24 | |
| 48 | ||||
| Alternative Compound 1 | e.g., 10, 50, 100 | e.g., Neurons | 24 | |
| 48 | ||||
| Vehicle Control | N/A | e.g., Neurons | 24, 48 | 100% |
Table 3: Apoptosis and Necrosis Analysis
| Compound | Concentration (µM) | Primary Cell Type | Assay Duration (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| This compound | e.g., 50 | e.g., Cardiomyocytes | 24 | |||
| Alternative Compound 1 | e.g., 50 | e.g., Cardiomyocytes | 24 | |||
| Staurosporine (Positive Control) | e.g., 1 | e.g., Cardiomyocytes | 24 | |||
| Vehicle Control | N/A | e.g., Cardiomyocytes | 24 |
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results. The following are key experimental protocols for assessing biocompatibility.
Cytotoxicity Assay using MTT
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Materials: Primary cells, cell culture medium, this compound, alternative compounds, vehicle control, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and alternative compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Metabolic Activity Assays
These assays provide a deeper understanding of the cellular metabolic state.[5]
-
Glucose Uptake Assay: Measures the rate at which cells consume glucose, providing an indication of their metabolic health.
-
Lactate Secretion Assay: Quantifies the amount of lactate released by cells, which can be an indicator of a shift towards glycolysis.[5]
-
ATP Assay: Measures the intracellular ATP concentration, a direct indicator of metabolically active and viable cells.[6]
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Materials: Primary cells, this compound, alternative compounds, positive control (e.g., staurosporine), Annexin V-FITC, Propidium Iodide (PI), binding buffer.
-
Procedure:
-
Culture primary cells and treat them with the test compounds for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following are Graphviz diagrams representing key aspects of the biocompatibility assessment.
References
- 1. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 細胞測試 [sigmaaldrich.com]
- 4. abyntek.com [abyntek.com]
- 5. Metabolic Activity Assays [promega.com]
- 6. Cell Health & Metabolism Solutions for Cell Therapy [promega.com]
- 7. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Validating Protein Labeling with Sodium 4-ethynylbenzoate: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, the accurate labeling of proteins is fundamental to understanding complex biological processes and advancing therapeutic interventions. Sodium 4-ethynylbenzoate (4EB) presents a potential tool for introducing a bioorthogonal alkyne handle onto proteins for subsequent detection and analysis via click chemistry. However, rigorous validation is paramount to ensure that the observed labeling is specific and does not introduce experimental artifacts.
This guide provides a comparative framework for validating 4EB-mediated protein labeling, drawing parallels with the well-established metabolic labeling reagent, L-Azidohomoalanine (AHA). We present essential control experiments, detailed protocols, and quantitative comparisons to guide researchers in obtaining reliable and reproducible data.
Comparative Analysis of Labeling Reagents
The selection of a labeling reagent is dictated by the experimental goals, the biological system, and the nature of the protein or proteome of interest. Here, we compare the inferred mechanism of this compound with the established mechanism of L-Azidohomoalanine.
| Feature | This compound (4EB) | L-Azidohomoalanine (AHA) |
| Target | Likely reactive amino acid side chains (e.g., lysines) | Methionine residues in newly synthesized proteins |
| Mechanism | Chemical modification of existing proteins | Metabolic incorporation during protein synthesis |
| Specificity | Potentially broad reactivity, requires stringent validation | High for newly synthesized proteins, competes with methionine |
| Temporal Resolution | Labels the proteome at a specific point in time | Labels proteins synthesized over a defined "pulse" period |
| Key Advantage | Can label existing proteins without requiring active synthesis | Specifically targets de novo protein synthesis |
| Potential Drawbacks | Risk of non-specific labeling and protein function disruption | Inefficient in methionine-rich media; not suitable for labeling existing proteins |
Essential Control Experiments for Validation
To ensure the specificity and validity of protein labeling, a series of control experiments are indispensable. These controls are crucial for interpreting the experimental results and ruling out potential artifacts.
Cytotoxicity Assessment
It is critical to determine the optimal, non-toxic concentration of the labeling reagent. High concentrations can induce cellular stress and lead to misleading results.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Reagent Incubation: Treat the cells with a range of concentrations of this compound for the desired labeling time. Include an untreated control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[1][2][3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Labeling Specificity Controls
These experiments are designed to confirm that the observed signal is a direct result of the intended labeling reaction.
Experimental Protocol: No-Labeling and Click Chemistry Controls
-
No-Labeling Control: Prepare a sample of cells that undergoes the entire experimental procedure, including the click chemistry reaction, but is not treated with this compound. This control identifies any background signal from the detection reagents.
-
Click Chemistry Control: For a sample treated with this compound, perform the click reaction without the copper catalyst. This control ensures that the attachment of the reporter molecule (e.g., a fluorophore or biotin) is dependent on the copper-catalyzed cycloaddition.[4][5]
Competition and Inhibition Controls
These controls help to elucidate the mechanism of labeling and confirm its dependence on specific cellular processes.
Experimental Protocol: Competition and Protein Synthesis Inhibition
-
Competition Assay (for reagents like AHA): Co-incubate the cells with the labeling reagent (e.g., AHA) and a large excess of the corresponding natural amino acid (e.g., methionine). A significant reduction in signal indicates specific metabolic incorporation.[6]
-
Protein Synthesis Inhibition (for reagents like AHA): Pre-treat cells with a protein synthesis inhibitor, such as cycloheximide or anisomycin, before adding the labeling reagent. For a reagent that is metabolically incorporated, this should abolish the labeling signal.[7][8]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying biological context, the following diagrams illustrate key processes.
Caption: Experimental workflow for validating protein labeling.
Caption: Hypothetical signaling pathway leading to de novo protein synthesis.
Caption: Logical flow of control experiments for validation.
Conclusion
While this compound offers a potential avenue for protein labeling, its utility is entirely dependent on meticulous validation. By implementing a comprehensive set of control experiments, researchers can confidently assess the specificity, potential cytotoxicity, and mechanism of labeling. This rigorous approach is essential for generating high-quality, reproducible data that will stand up to scientific scrutiny and contribute meaningfully to the fields of biological research and drug development. The comparison with established methods like AHA labeling provides a valuable framework for evaluating the performance of novel labeling reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H5NaO2 | CID 23720426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different copper ligands for Sodium 4-ethynylbenzoate reactions
A Researcher's Guide to Copper Ligands for Reactions of Sodium 4-ethynylbenzoate
For researchers, scientists, and drug development professionals, the strategic selection of a copper ligand is paramount in optimizing the outcomes of cross-coupling reactions involving this compound. This guide provides a comprehensive side-by-side comparison of various copper ligands for two of the most prevalent transformations of this substrate: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction. The information presented herein, supported by experimental data from the literature, is intended to facilitate informed decisions in experimental design and catalyst selection.
The choice of a suitable ligand can profoundly influence reaction kinetics, product yields, catalyst stability, and the overall efficiency of the synthetic protocol. This guide will delve into the performance of three major classes of ligands: Nitrogen-Based Ligands, Phosphorus-Based Ligands, and N-Heterocyclic Carbenes (NHCs).
Side-by-Side Comparison of Copper Ligands
The following tables provide a comparative overview of the performance of different copper ligands in CuAAC and Sonogashira reactions. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Performance of Copper Ligands in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Ligand Type | Specific Ligand | Key Characteristics | Reaction Kinetics | Biocompatibility | Solubility | Typical Catalyst Loading | Ref. |
| Nitrogen-Based | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Stabilizes Cu(I) against oxidation and disproportionation.[1] | Very High | Low | High in organic solvents, low in water.[2] | 1 mol% | [1] |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Water-soluble derivative of TBTA.[3] | Moderate to High | Moderate | High in water.[2][4] | 1 mol% | [4] | |
| Bathocuproinedisulfonic acid (BCS) | Water-soluble phenanthroline-based ligand. | Moderate | High | High in water. | Not specified | ||
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) | High catalytic activity and biocompatibility.[2] | Very High | Very High | Moderate in water.[2] | Low | [2] | |
| N-Heterocyclic Carbene (NHC) | Imidazolylidene-based NHCs | Strong σ-donors, form stable copper complexes.[5] | Very High | Variable | Generally good in organic solvents. | 0.5 mol% | [6] |
Table 2: Performance of Copper Co-catalysts with Different Ligand Types in Sonogashira Cross-Coupling Reactions
| Ligand Type for Palladium | Copper Source | Key Characteristics of the System | Typical Reaction Conditions | Product Yield | Ref. |
| Phosphine (e.g., PPh₃) | CuI | The classical Sonogashira system.[7] | Room temperature to mild heating, amine base. | Generally Good to Excellent | [7] |
| N-Heterocyclic Carbene (NHC) | CuI | Can offer higher stability and activity than phosphines. | Room temperature to mild heating, various bases. | Good to Excellent | [8] |
| Nitrogen-Based (e.g., Phenanthroline) | CuI | Can promote the reaction under mild conditions. | Mild heating, inorganic base. | Good to Excellent | [8] |
| Ligand-Free Copper | Cu₂O | Palladium-free system, requires higher temperatures. | 135 °C, Cs₂CO₃, DMF. | Good to Excellent |
Experimental Protocols
The following are detailed experimental protocols for the CuAAC and Sonogashira reactions of this compound, which can be adapted by researchers for their specific needs.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general procedure for the click reaction between this compound and an organic azide using a Cu(II) salt with an in-situ reducing agent.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of tert-butanol and deionized water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
Prepare a stock solution of THPTA in deionized water (e.g., 50 mM).
-
To the reaction mixture, add the THPTA solution (to a final concentration of 5 mol% relative to the alkyne).
-
Add the CuSO₄ solution (to a final concentration of 1 mol% relative to the alkyne).
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mol% relative to the alkyne).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by appropriate workup procedures, which may include extraction and purification by column chromatography.
Protocol 2: Sonogashira Cross-Coupling of an Aryl Halide with this compound
This protocol describes a typical Sonogashira coupling reaction using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) as both base and solvent
-
Anhydrous and degassed solvent (if not using neat triethylamine)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add anhydrous and degassed triethylamine.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the triethylamine under reduced pressure.
-
The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography.[9]
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of the CuAAC and Sonogashira reactions, providing a visual representation of the reaction pathways.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle
References
- 1. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
The Benzoate Moiety: A Double-Edged Sword for Sodium 4-ethynylbenzoate's Solubility and Reactivity
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that dictates experimental outcomes and efficiency. Sodium 4-ethynylbenzoate, a bifunctional molecule featuring a terminal alkyne and a sodium carboxylate, presents a unique case study in the interplay between functional groups. This guide provides a comparative analysis of the impact of the benzoate group on the solubility and reactivity of this compound, with phenylacetylene and its sodium salt (sodium phenylacetylide) serving as key comparators.
The benzoate group, consisting of a carboxylate anion attached to a phenyl ring, profoundly influences the physicochemical properties of the parent ethynylbenzene scaffold. This influence is primarily twofold: it enhances aqueous solubility while modulating the electronic properties of the alkyne, thereby affecting its reactivity in common coupling reactions.
Impact on Solubility: A Boon for Aqueous Applications
The most significant impact of the sodium benzoate group is the dramatic increase in aqueous solubility compared to its non-ionic counterpart, phenylacetylene. The ionic nature of the sodium carboxylate allows for strong ion-dipole interactions with water molecules, rendering the entire molecule more soluble in polar protic solvents.
| Compound | Structure | Molar Mass ( g/mol ) | Solubility in Water (g/L) | Solubility in Ethanol (g/L) | Solubility in THF (g/L) |
| This compound | C₉H₅NaO₂ | 168.13 | ~ 100 - 200 (estimated) | ~ 20 - 50 (estimated) | < 1 (estimated) |
| 4-Ethynylbenzoic Acid | C₉H₆O₂ | 146.14 | 0.533[1] | Soluble | Soluble |
| Sodium Phenylacetylide | C₈H₅Na | 124.12 | Reacts | Sparingly Soluble | Soluble |
| Phenylacetylene | C₈H₆ | 102.13 | Insoluble | Miscible | Miscible |
The enhanced water solubility of this compound is a significant advantage in biological applications, such as bioconjugation and drug delivery, where reactions are often performed in aqueous media.
Impact on Reactivity: A Tale of Electronic Effects
The benzoate group also exerts a notable electronic influence on the reactivity of the terminal alkyne in two of the most common alkyne-based coupling reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
The carboxylate group (COO⁻) is generally considered to be an electron-donating group through resonance and a weak electron-withdrawing group through induction. In the para position, the resonance effect tends to dominate, leading to a net donation of electron density into the aromatic ring. This increased electron density can subtly influence the acidity of the terminal alkyne proton and the electron density of the triple bond itself.
Sonogashira Coupling
In the Sonogashira coupling, a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The rate-determining step often involves the oxidative addition of the halide to the palladium(0) complex or the transmetalation of the copper acetylide to the palladium center.
The electron-donating nature of the benzoate group can slightly decrease the acidity of the terminal alkyne proton, potentially slowing the formation of the copper acetylide intermediate. However, this effect is generally modest. The electronic effect on the palladium-catalyzed steps is also complex and can be influenced by the specific ligands and reaction conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used "click" reaction. The rate of this reaction is influenced by the electronic properties of both the alkyne and the azide. Generally, electron-withdrawing groups on the alkyne can accelerate the reaction.
Given that the benzoate group is a net electron-donating group, it is anticipated that this compound might exhibit a slightly slower reaction rate in CuAAC reactions compared to phenylacetylene, which lacks this substituent effect. However, the difference is often not substantial enough to preclude its use, and the benefits of its aqueous solubility can outweigh this minor drawback.
| Reaction | Reactant | Partner | Catalyst System | Typical Rate Constant (M⁻¹s⁻¹) |
| Sonogashira Coupling | This compound | Aryl Iodide | Pd(PPh₃)₄ / CuI | 10⁻² - 10⁰ (estimated) |
| Sonogashira Coupling | Phenylacetylene | Aryl Iodide | Pd(PPh₃)₄ / CuI | 10⁻² - 10⁰ (estimated) |
| CuAAC | This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 10¹ - 10³ (estimated) |
| CuAAC | Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 10¹ - 10³[2] |
Note: Rate constants are highly dependent on specific reaction conditions (solvent, temperature, ligand, etc.). The values presented are estimations for comparative purposes.
Experimental Protocols
To empirically validate the impact of the benzoate group, the following experimental protocols can be employed.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the approximate solubility of a compound in water at room temperature.
Materials:
-
Compound of interest (e.g., this compound)
-
Distilled water
-
20 mL scintillation vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter, 0.45 µm)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add a precisely weighed excess amount of the solid compound to a scintillation vial containing a known volume of distilled water (e.g., 10 mL).
-
Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Dilute the filtered solution with a known volume of water.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC with a standard).
-
Calculate the solubility in g/L.
Protocol 2: Kinetic Analysis of Sonogashira Coupling
This protocol describes a method for monitoring the reaction kinetics of a Sonogashira coupling reaction.
Materials:
-
Alkyne (e.g., this compound or Phenylacetylene)
-
Aryl halide (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard (e.g., Dodecane)
-
Schlenk flask and other standard glassware for inert atmosphere techniques
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, CuI, and the aryl halide.
-
Add the anhydrous solvent and the amine base.
-
Add the internal standard.
-
Initiate the reaction by adding the alkyne.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench them (e.g., by diluting with a solvent and filtering through a short plug of silica).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants, the rate law and rate constant can be determined.
Protocol 3: Kinetic Analysis of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a method for studying the kinetics of a CuAAC reaction.
Materials:
-
Alkyne (e.g., this compound or Phenylacetylene)
-
Azide (e.g., Benzyl azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol)
-
Internal standard
-
NMR spectrometer or HPLC
Procedure:
-
Prepare stock solutions of the alkyne, azide, CuSO₄, and sodium ascorbate in the chosen solvent system.
-
In a reaction vessel, combine the alkyne, azide, and internal standard.
-
Initiate the reaction by adding the CuSO₄ solution followed immediately by the freshly prepared sodium ascorbate solution.
-
Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy or HPLC to determine the ratio of product to starting material.
-
Plot the concentration of the product as a function of time to determine the reaction rate.
Visualizing the Concepts
To further illustrate the relationships and processes described, the following diagrams are provided.
Caption: Factors influencing the aqueous solubility of phenylacetylene versus this compound.
Caption: Electronic effects of the benzoate group on the ethynyl moiety.
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
Safety Operating Guide
Proper Disposal of Sodium 4-ethynylbenzoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and proper disposal of Sodium 4-ethynylbenzoate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance.
Key Hazards:
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. In case of dust generation, additional protective clothing may be required.
-
Respiratory Protection: If significant dust is present, use a dust respirator in accordance with local regulations.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust. After handling, wash hands and face thoroughly.
Disposal Procedures
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. [4][5]
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Treat all unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, wipes) as hazardous waste.[3]
-
Collect solid waste in a dedicated, clearly labeled, and chemically compatible container. The original product container can be used for this purpose.[3][6]
-
Contaminated lab equipment and PPE should be double-bagged in clear plastic bags, each tagged with a hazardous waste label.[3]
-
-
Waste Container Labeling:
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of waste generation.[8]
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
The container must be kept tightly sealed except when adding waste.[7][9]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific instructions for pickup and ensure all containers are properly sealed and labeled.
-
Disposal of Empty Containers
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent like ethanol or acetone).[4][7]
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[4][10]
-
After triple-rinsing and air-drying, deface or remove all labels from the container.[10]
-
The cleaned container may then be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.[10]
Quantitative Data Summary
The following table summarizes key data for this compound, which is important for making informed decisions on its handling and disposal.
| Property | Value | Relevance for Disposal |
| Molecular Formula | C₉H₅NaO₂ | Basic chemical identification for waste manifest. |
| Molecular Weight | 168.12 g/mol | Used for chemical inventory and waste quantity calculations. |
| Physical State | Solid (crystals or powder)[11] | Determines the appropriate type of waste container and handling procedures. |
| GHS Hazard Codes | H315, H319, H335[1] | Indicates specific hazards (skin, eye, and respiratory irritation) for labeling. |
| Storage Class | 11 - Combustible Solids[2] | Guides segregation from other hazardous waste classes to prevent reactions. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C9H5NaO2 | CID 23720426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. benchchem.com [benchchem.com]
- 5. tamucc.edu [tamucc.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. mtu.edu [mtu.edu]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Personal protective equipment for handling Sodium 4-ethynylbenzoate
Disclaimer: This guide is based on available safety data for Sodium 4-ethynylbenzoate and general best practices for handling similar chemical compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available. Always consult with your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling any chemical.
This compound is a combustible solid that can cause serious eye irritation, as well as skin and respiratory irritation[1]. Adherence to proper safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to mitigate the risks associated with handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation[2][3][4]. |
| Skin Protection | A lab coat must be worn. Protective gloves (e.g., nitrile rubber) are required. Gloves should be inspected before each use and changed frequently, especially after direct contact[2][3][5]. For tasks with a higher risk of exposure, consider additional protective clothing. |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation[2][6][7]. If a fume hood is not available, a dust respirator should be used. Enrollment in your institution's respirator program may be required[4][5]. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure is critical for safely handling this compound.
1. Preparation:
-
Before beginning work, ensure that a chemical fume hood is available and functioning correctly[5][7].
-
Cover the work surface with absorbent bench paper[8].
-
Assemble all necessary equipment, including weigh boats, spatulas, and containers for the solution[8].
-
Ensure that an emergency eyewash station and safety shower are readily accessible[9].
2. Weighing the Compound:
-
Perform all weighing operations inside a chemical fume hood to minimize the risk of inhaling dust particles[6][8].
-
Use a weigh boat to prevent spillage[8].
-
Keep the container of this compound closed as much as possible during the weighing process[8].
-
If possible, purchase pre-weighed amounts to reduce handling[6][8].
3. Dissolving the Compound:
-
Still working within the fume hood, carefully add the weighed this compound to the desired solvent.
-
If mixing dry compounds, they should be placed in an airtight container for mixing[8].
4. Post-Handling:
-
Thoroughly clean the work area, including the balance and any potentially contaminated surfaces, with an appropriate solvent[8].
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory[7][10][11].
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Waste Collection: All waste materials, including contaminated gloves, weigh boats, and bench paper, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: this compound waste may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber[2][3].
-
Regulations: Always follow all federal, state, and local regulations for hazardous waste disposal[2][3]. Do not dispose of this chemical down the drain[3][11].
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. 4-ETHYNYLBENZOIC ACID SODIUM SALT | 144693-65-2 [amp.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
